Boc-NH-C6-amido-C4-acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H32N2O5 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-17(2,3)24-16(23)19-13-9-5-4-8-12-18-14(20)10-6-7-11-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Clave InChI |
VCIQUSOFCWVBLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-NH-C6-amido-C4-acid (PROTAC Linker 32)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-C6-amido-C4-acid, also known as PROTAC Linker 32, is a heterobifunctional chemical entity integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. This linker serves as a crucial bridge, connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound in the construction of PROTACs, with a specific focus on its use in the development of the CDK4/6 degrader, BSJ-03-204.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and the purification of resulting PROTAC molecules.
| Property | Value |
| CAS Number | 10436-21-2 |
| Molecular Formula | C₁₇H₃₂N₂O₅ |
| Molecular Weight | 344.45 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO. A common solvent system for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For enhanced solubility, warming to 37°C may be employed.[2] |
| Storage | Store at -20°C for long-term stability. |
Application in PROTAC Synthesis: The Case of BSJ-03-204
This compound has been successfully utilized as a linker in the synthesis of BSJ-03-204, a potent and selective dual degrader of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][3][4] The following sections detail the experimental protocols for the synthesis of a key intermediate and the final PROTAC molecule.
General Experimental Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process. The carboxylic acid moiety of the linker is activated and coupled to an amine-functionalized ligand for the target protein. Subsequently, the Boc protecting group is removed to reveal a primary amine, which is then coupled to a carboxylic acid-functionalized E3 ligase ligand.
Experimental Protocol: Synthesis of a Palbociclib-Linker Intermediate
This protocol describes the coupling of this compound to an amine-functionalized derivative of Palbociclib, a known CDK4/6 inhibitor.
Materials:
-
Amine-functionalized Palbociclib derivative
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the amine-functionalized Palbociclib derivative (1.0 eq) and this compound (1.2 eq) in DMF.
-
Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the Boc-protected Palbociclib-linker intermediate.
Experimental Protocol: Synthesis of BSJ-03-204
This protocol outlines the deprotection of the Boc group and subsequent coupling to a Cereblon E3 ligase ligand to furnish the final PROTAC, BSJ-03-204.
Materials:
-
Boc-protected Palbociclib-linker intermediate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Pomalidomide-derived E3 ligase ligand with a carboxylic acid handle
-
HATU
-
DIPEA
-
DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography or preparative HPLC
Procedure:
-
Dissolve the Boc-protected Palbociclib-linker intermediate in a solution of TFA in DCM (e.g., 20% v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the resulting amine intermediate and the pomalidomide-derived E3 ligase ligand (1.1 eq) in DMF.
-
Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up the reaction as described in section 3.2.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield BSJ-03-204.
Mechanism of Action of BSJ-03-204: A CDK4/6 Degradation Pathway
BSJ-03-204 functions by inducing the degradation of CDK4 and CDK6, key regulators of the cell cycle. The PROTAC molecule facilitates the formation of a ternary complex between CDK4/6 and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. The degradation of CDK4/6 leads to cell cycle arrest at the G1 phase and has shown anti-proliferative effects in cancer cell lines.[2][3][5]
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its chemical properties allow for straightforward incorporation into complex molecules through standard amide coupling reactions. The successful development of the CDK4/6 degrader BSJ-03-204 highlights the utility of this linker in creating potent and selective protein degraders with significant therapeutic potential. This guide provides researchers with the fundamental knowledge required to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. BSJ-03-204 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Development of dual and selective degraders of cyclin-dependent kinases 4 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. cancer-research-network.com [cancer-research-network.com]
In-Depth Technical Guide: Boc-NH-C6-amido-C4-acid (CAS Number: 10436-21-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-NH-C6-amido-C4-acid, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Identified by the CAS number 10436-21-2, this bifunctional linker, also known as PROTAC Linker 32 or 6-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-6-oxohexanoic acid, plays a pivotal role in the burgeoning field of targeted protein degradation. This document will delve into its chemical properties, its central role in PROTAC design and synthesis, and its application in inducing the degradation of specific protein targets. While detailed, publicly available experimental protocols and specific signaling pathway modulations for PROTACs utilizing this exact linker are limited, this guide will provide a framework based on established principles of PROTAC technology.
Core Compound Identification and Properties
This compound is a chemically synthesized molecule designed for application in the field of chemical biology and drug discovery. Its structure features a tert-butyloxycarbonyl (Boc) protected amine, a hexyl chain, an amide bond, and a butyric acid moiety, providing two distinct points for covalent modification.
| Property | Value | Reference |
| CAS Number | 10436-21-2 | [1][2] |
| Synonyms | PROTAC Linker 32, 6-((6-((tert-butoxycarbonyl)amino)hexyl)amino)-6-oxohexanoic acid | [3] |
| Molecular Formula | C17H32N2O5 | [1][4] |
| Molecular Weight | 344.45 g/mol | [4] |
| Appearance | Solid | |
| Primary Application | PROTAC Linker | [2][3] |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[5] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[5]
This compound serves as a versatile linker in the synthesis of PROTACs.[2][3] The carboxylic acid end can be activated and coupled to a moiety that binds an E3 ligase (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands). The Boc-protected amine, after deprotection, provides a reactive site for conjugation with a ligand targeting the POI. The C6 alkyl chain and C4 acid spacer of this linker influence the spatial orientation and distance between the POI and the E3 ligase, which is a critical determinant of the efficiency of target ubiquitination and subsequent degradation.[6]
The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation
The UPS is a major pathway for protein degradation in eukaryotic cells. PROTACs hijack this system by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols (General Framework)
General Protocol for PROTAC Synthesis using this compound
The following is a generalized workflow for the synthesis of a PROTAC utilizing this compound as the linker. This protocol is for illustrative purposes and would require optimization for specific target and E3 ligase ligands.
Applications in Drug Discovery and Research
This compound is primarily utilized in the preclinical stages of drug discovery and as a tool for basic research.[7] Its application lies in the construction of PROTACs to target a wide array of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and viral infections.[8]
The use of this linker allows for the systematic evaluation of the impact of linker length and composition on the efficacy and selectivity of protein degradation. By synthesizing a library of PROTACs with varying linkers, researchers can perform structure-activity relationship (SAR) studies to identify the optimal linker for a given target and E3 ligase pair.[5]
Signaling Pathways
While specific signaling pathways modulated by PROTACs containing this compound are not explicitly detailed in the available literature, the general principle is that by degrading a target protein, the PROTAC will inhibit or alter the signaling pathways in which that protein is involved. For example, if the target protein is a kinase, its degradation will lead to the downregulation of the phosphorylation cascade it mediates.
Recent studies have shown that intrinsic cellular signaling pathways can, in turn, modulate the efficacy of PROTAC-mediated protein degradation.[9] For instance, inhibitors of pathways like the unfolded protein response or heat shock protein 90 (HSP90) signaling can enhance the degradation of certain target proteins by PROTACs.[9] This highlights the complex interplay between PROTAC activity and the broader cellular signaling network.
Conclusion
This compound (CAS: 10436-21-2) is a valuable chemical tool for researchers in the field of targeted protein degradation. Its bifunctional nature and defined length make it a suitable building block for the rational design and synthesis of PROTACs. While specific, detailed experimental data for this linker remains proprietary or within the primary literature, the principles outlined in this guide provide a solid foundation for its application in the development of novel therapeutics and as a probe for studying protein function. Further research and publication of data related to PROTACs incorporating this linker will undoubtedly provide more in-depth insights into its optimal use and potential.
References
- 1. This compound | C17H32N2O5 | CID 139035054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. fluoroprobe.com [fluoroprobe.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:10436-21-2 | Biopharma PEG [biochempeg.com]
- 8. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Boc-NH-C6-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NH-C6-amido-C4-acid, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The linker component, such as this compound, is a critical determinant of PROTAC efficacy, influencing the spatial orientation of the two ligands and the overall physicochemical properties of the resulting chimeric molecule.
Molecular Profile
This compound is a hetero-bifunctional linker containing a Boc-protected amine, a hexyl chain, an amide bond, and a terminal carboxylic acid. This structure provides a versatile scaffold for the synthesis of PROTACs. The Boc-protected amine allows for subsequent deprotection and conjugation to a ligand for an E3 ubiquitin ligase, while the terminal carboxylic acid can be activated to form an amide bond with a ligand for the target protein.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 344.45 g/mol | |
| Molecular Formula | C17H32N2O5 | |
| CAS Number | 10436-21-2 | |
| Purity | ≥95% (typical) | |
| Synonyms | PROTAC Linker 32, 6-((6-((Tert-butoxycarbonyl)amino)hexyl)amino)-6-oxohexanoic acid |
Experimental Protocols
General Synthesis of a Bifunctional Linker via Amide Coupling
This protocol outlines the coupling of a Boc-protected aminohexane (B13955822) with a C4 dicarboxylic acid derivative.
Materials:
-
Boc-aminocaproic acid
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent (e.g., HATU, HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Activation of Carboxylic Acid: Dissolve Boc-aminocaproic acid (1 equivalent) in anhydrous DCM. Add a coupling agent such as DCC (1.1 equivalents) and an activator like HOBt (1.1 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Amine Coupling: In a separate flask, dissolve 1,6-hexanediamine (1.5 equivalents) and a base such as TEA (2 equivalents) in anhydrous DCM. Add the activated Boc-aminocaproic acid solution dropwise to the diamine solution at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct. Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired Boc-NH-C6-amido-C6-NH2 intermediate.
-
Second Amide Coupling: The resulting intermediate can then be reacted with a C4 dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to yield the final product, this compound. This step typically involves reacting the purified intermediate with the anhydride in a suitable solvent like DCM in the presence of a base.
-
Final Purification: The final product is then purified using appropriate methods, such as recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the molecular weight.
Conceptual Workflow and Signaling Pathway
The primary application of this compound is in the construction of PROTACs. The following diagrams illustrate the general structure of a PROTAC and its mechanism of action.
Caption: General structure of a PROTAC molecule.
The diagram above illustrates the three core components of a PROTAC: a ligand that binds to the target protein, a linker (such as one derived from this compound), and a ligand that recruits an E3 ubiquitin ligase.
Caption: Simplified mechanism of action for a PROTAC.
This diagram shows how a PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
An In-Depth Technical Guide to Boc-NH-C6-amido-C4-acid: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-C6-amido-C4-acid is a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. This linker, characterized by a Boc-protected amine, a hexanamide (B146200) group, and a butyric acid terminus, provides a flexible and versatile scaffold for conjugating a target protein ligand to an E3 ubiquitin ligase ligand. This guide offers a comprehensive overview of its structure, properties, synthesis, and application in PROTAC-based drug discovery.
Core Structure and Properties
The chemical structure of this compound consists of three key functional components: a tert-butyloxycarbonyl (Boc) protecting group on a primary amine, a C6 alkyl chain, an amide bond, and a C4 carboxylic acid. This structure imparts specific physicochemical properties that are crucial for its function as a PROTAC linker.
Physicochemical Data
While specific experimental data for this exact linker is not extensively published, the following table summarizes its known properties and those of its constituent parts.[1][2][3][4]
| Property | Value | Source / Method |
| Chemical Formula | C₁₇H₃₂N₂O₅ | PubChem[1] |
| Molecular Weight | 344.45 g/mol | Multiple vendors[2][4] |
| CAS Number | 10436-21-2 | Multiple vendors[2][4] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF | Inferred from similar compounds |
| pKa (Carboxylic Acid) | ~4-5 | Estimated |
| Boc-Deprotection | Acidic conditions (e.g., TFA) | General chemical knowledge |
Synthesis and Experimental Protocols
The synthesis of this compound involves the coupling of two key building blocks: 6-(tert-butoxycarbonylamino)hexanoic acid and an ester of 4-aminobutanoic acid (GABA), followed by hydrolysis of the ester.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-(tert-butoxycarbonylamino)hexanoic acid
-
Ethyl 4-aminobutanoate hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS) or HOBt
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: Dissolve 6-(tert-butoxycarbonylamino)hexanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Amide Coupling: In a separate flask, dissolve ethyl 4-aminobutanoate hydrochloride (1.2 eq) in DCM and add TEA (2.5 eq). Stir for 15 minutes. Filter the urea (B33335) byproduct from the activation reaction and add the activated ester solution to the amine solution. Stir the reaction mixture overnight at room temperature.
-
Work-up and Purification: Filter the reaction mixture to remove any further precipitates. Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected ester intermediate.
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Work-up: Acidify the reaction mixture to pH 3-4 with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in PROTAC Design and Synthesis
This compound serves as a versatile linker in the modular synthesis of PROTACs. The carboxylic acid end can be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VHL ligands), while the Boc-protected amine can be deprotected to reveal a primary amine for coupling to a target protein ligand.
Logical Workflow for PROTAC Synthesis
Caption: General workflow for synthesizing a PROTAC using this compound.
The PROTAC-Mediated Protein Degradation Pathway
Once synthesized, the PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.
Caption: The mechanism of action for a PROTAC molecule.
Conclusion
This compound is a valuable chemical tool for researchers in the rapidly evolving field of targeted protein degradation. Its defined length, flexibility, and bifunctional nature allow for the systematic and modular construction of PROTACs. While a comprehensive, publicly available dataset for this specific linker is still emerging, the principles of its synthesis and application are well-established within the context of medicinal chemistry and drug discovery. Further research and publication of experimental data will undoubtedly solidify its role as a key component in the development of next-generation therapeutics.
References
Synthesis of Boc-NH-C6-amido-C4-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for Boc-NH-C6-amido-C4-acid, a valuable bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a straightforward two-step process commencing with the mono-protection of a diamine followed by an amide coupling reaction. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to assist researchers in the successful synthesis of this versatile molecule.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the selective mono-N-Boc protection of 1,6-diaminohexane. This is a critical step to ensure that one of the amino groups remains available for the subsequent reaction. The second step is the acylation of the resulting mono-protected diamine with succinic anhydride (B1165640) to introduce the C4-acid moiety, yielding the final product.
Caption: Overall synthesis pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of N-Boc-1,6-diaminohexane
This procedure is adapted from a patented method for the mono-Boc protection of 1,6-diaminohexane[1]. The key to achieving mono-protection is the use of an excess of the diamine relative to the Boc-anhydride and controlling the addition of the anhydride.
Materials:
-
1,6-diaminohexane
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (B128534) (TEA)
-
Water
Procedure:
-
Dissolve 1,6-diaminohexane (5.0 molar equivalents) and triethylamine (1.0 molar equivalent) in dichloromethane (DCM).
-
Separately, dissolve di-tert-butyl dicarbonate (1.0 molar equivalent) in DCM.
-
Slowly add the (Boc)₂O solution dropwise to the solution of 1,6-diaminohexane and triethylamine at room temperature with stirring. The solution may turn cloudy.
-
Allow the reaction to stir overnight at room temperature.
-
Filter the reaction mixture.
-
Wash the filtrate with water three times.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product, N-Boc-1,6-diaminohexane.
Quantitative Data:
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Example Mass (g) | Example Moles (mol) | Yield (%) |
| 1,6-diaminohexane | 5.0 | 116.21 | 58.0 | 0.5 | - |
| Triethylamine | 1.0 | 101.19 | 10.1 | 0.1 | - |
| Di-tert-butyl dicarbonate | 1.0 | 218.25 | 21.8 | 0.1 | - |
| N-Boc-1,6-diaminohexane | - | 216.32 | 15.8 | 0.073 | 73.0 |
Note: The provided example masses and moles are based on a literature procedure[1].
Step 2: Synthesis of this compound
This step involves the reaction of the mono-protected diamine with succinic anhydride. This reaction proceeds via nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride.
Materials:
-
N-Boc-1,6-diaminohexane
-
Succinic anhydride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve N-Boc-1,6-diaminohexane (1.0 molar equivalent) in an anhydrous solvent under an inert atmosphere.
-
Add succinic anhydride (1.0 to 1.2 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by an appropriate method, such as recrystallization or column chromatography, if necessary.
Quantitative Data:
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Notes |
| N-Boc-1,6-diaminohexane | 1.0 | 216.32 | Starting material from Step 1. |
| Succinic anhydride | 1.0 - 1.2 | 100.07 | A slight excess may be used. |
| This compound | - | 316.39 | Final product. Yields are typically high for this type of reaction. |
III. Logical Workflow and Key Considerations
The successful synthesis of this compound relies on the careful execution of each step. The following diagram illustrates the logical workflow and highlights critical control points.
Caption: Logical workflow for the synthesis of this compound.
Key Considerations:
-
Purity of Reagents: The use of high-purity starting materials is crucial for obtaining a clean product and high yields.
-
Moisture Control: The amide coupling step (Step 2) should be carried out under anhydrous conditions to prevent hydrolysis of the succinic anhydride.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a valuable tool for monitoring the progress of both reaction steps to determine the point of completion.
-
Purification: While the reactions are generally clean, purification of the final product may be necessary to remove any unreacted starting materials or byproducts, ensuring its suitability for downstream applications in drug development.
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. By following these procedures and considering the key control points, researchers can reliably produce this important linker for their research and development needs.
References
The Strategic Application of Boc-NH-C6-amido-C4-acid as a PROTAC Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for an E3 ubiquitin ligase, a ligand for the protein of interest (POI), and a linker that covalently connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
This technical guide provides an in-depth overview of "Boc-NH-C6-amido-C4-acid" (also known as PROTAC Linker 32), an alkyl ether-based linker utilized in the synthesis of PROTACs. While specific quantitative data for PROTACs incorporating this particular linker are not extensively available in the public domain, this document outlines its structural features, a representative synthesis protocol, and the standard experimental workflows for its incorporation and characterization within a PROTAC molecule.
Core Concepts: The Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not a passive spacer but an active contributor to its biological activity. Key functions of the linker include:
-
Enabling Ternary Complex Formation: The linker must possess the optimal length and flexibility to orient the POI and E3 ligase in a productive conformation for ubiquitination.
-
Influencing Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.
-
Modulating Selectivity and Potency: Subtle changes in linker structure can significantly impact the degradation efficiency (DC50 and Dmax) and selectivity of the PROTAC.
"this compound": Structure and Properties
"this compound" is a bifunctional linker featuring a Boc-protected amine on one end and a carboxylic acid on the other. Its structure consists of a C6 alkyl chain linked to a C4 carboxylic acid via an amide bond.
Chemical Structure:
Key Features:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis when coupling the linker to either the POI ligand or the E3 ligase ligand. It is readily removed under acidic conditions.
-
Carboxylic Acid Terminus: The carboxylic acid provides a reactive handle for amide bond formation with an amine-functionalized binding moiety.
-
Alkyl Ether Chain: The C6 alkyl chain provides a defined length and degree of flexibility, which can be crucial for optimizing the geometry of the ternary complex.
-
Amide Bond: The internal amide bond can influence the linker's rigidity and hydrogen bonding potential.
Data Presentation: Illustrative Performance Metrics
While specific data for PROTACs utilizing "this compound" are not publicly available, the following tables present hypothetical yet realistic data to illustrate how the performance of such a PROTAC would be evaluated and compared.
Table 1: In Vitro Degradation Profile of a Hypothetical PROTAC-L32
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-L32 | Target X | Cancer Cell Line A | 25 | 92 |
| PROTAC-L32 | Target X | Cancer Cell Line B | 35 | 88 |
| Reference PROTAC | Target X | Cancer Cell Line A | 50 | 85 |
DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation.
Table 2: Ternary Complex Formation and Binding Affinities
| Compound | Binding to Target X (Kd, nM) | Binding to E3 Ligase (Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC-L32 | 150 | 250 | 5 |
| Reference PROTAC | 140 | 260 | 3 |
Kd: Dissociation constant, a measure of binding affinity. α: Cooperativity factor, where α > 1 indicates positive cooperativity in ternary complex formation.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of PROTACs. The following are representative protocols.
Protocol 1: Synthesis of a Boc-Protected Amido-Acid Linker
This protocol describes a general method for synthesizing a linker with similar functionality to "this compound".
Materials:
-
N-Boc-1,6-diaminohexane
-
Glutaric anhydride (B1165640)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve N-Boc-1,6-diaminohexane (1.0 eq) in DCM.
-
Add glutaric anhydride (1.1 eq) and TEA (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired Boc-protected amido-acid linker.
Protocol 2: PROTAC Synthesis via Amide Coupling
This protocol outlines the steps to couple the linker to the POI and E3 ligase ligands.
Materials:
-
This compound (or similar linker)
-
POI ligand with an available amine group
-
E3 ligase ligand with an available amine group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
Step 1: Coupling of Linker to POI Ligand
-
Dissolve the POI ligand (1.0 eq), this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Purify the resulting Boc-protected intermediate by preparative HPLC.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
Step 3: Coupling of Intermediate to E3 Ligase Ligand
-
Dissolve the deprotected intermediate (1.0 eq), the E3 ligase ligand with a carboxylic acid handle (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 3: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein.
Materials:
-
Cancer cell line of interest
-
PROTAC compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (typically in a serial dilution) or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
Mandatory Visualizations
Signaling Pathway
Caption: PROTAC-mediated degradation of a key kinase in a cancer signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for the development and characterization of a novel PROTAC.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and "this compound" represents a versatile building block for constructing these heterobifunctional molecules. Its defined length, flexible nature, and orthogonal reactive handles enable its systematic incorporation into PROTAC libraries for the optimization of protein degradation. While this guide provides a framework for its use and evaluation, the empirical testing of various linkers remains a critical step in the development of potent and selective PROTAC-based therapeutics. The provided protocols and workflows offer a solid foundation for researchers to explore the potential of this and similar linkers in their targeted protein degradation research.
Technical Guide: Determining the Solubility of Heterobifunctional Linkers in DMSO
A Case Study on Boc-NH-C6-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the solubility of "this compound," a bifunctional linker relevant to the synthesis of Proteolysis Targeting Chimeras (PROTACs), in dimethyl sulfoxide (B87167) (DMSO). Given the absence of publicly available solubility data for this specific molecule, this document outlines the theoretical considerations and detailed experimental protocols necessary for its empirical determination.
Physicochemical Profile and Solubility Prediction
"this compound" (Molecular Formula: C₁₇H₃₂N₂O₅, Molecular Weight: 344.45 g/mol ) is an alkyl-based PROTAC linker.[1][2] Its structure comprises several functional groups that influence its solubility in a polar aprotic solvent like DMSO:
-
Boc (tert-Butyloxycarbonyl) Group: A lipophilic protecting group that decreases polarity.
-
Hexyl (C6) Alkyl Chain: A nonpolar, hydrophobic segment that contributes to lower solubility in polar solvents.
-
Amide (-amido-) Group: A polar moiety capable of forming hydrogen bonds, which enhances solubility.
-
Carboxylic Acid (-C4-acid) Group: A highly polar and acidic functional group that significantly increases the potential for solubility in polar solvents like DMSO through strong dipole-dipole interactions and hydrogen bonding.
Overall Prediction: The presence of the polar amide and, most importantly, the terminal carboxylic acid group is expected to make "this compound" readily soluble in DMSO at concentrations typically used in drug discovery (e.g., 10-50 mM). While the Boc group and alkyl chain add lipophilicity, the influence of the polar functionalities generally dominates in a polar aprotic solvent.
Experimental Determination of Solubility
Two primary methods are employed to determine compound solubility: a rapid kinetic assay suitable for high-throughput screening and a more definitive thermodynamic (or equilibrium) assay.[3][4]
This method assesses the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous environment.[4][5] For determining solubility in DMSO itself, the protocol is adapted to find the saturation point directly within the solvent.
Detailed Experimental Protocol (Adapted for DMSO Saturation):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 100 mM) in 100% high-purity DMSO. If the compound dissolves completely, it is soluble to at least that concentration.
-
Visual Saturation Test: If a higher concentration is needed, incrementally add pre-weighed solid "this compound" to a known volume of DMSO at room temperature.
-
Vortexing and Observation: After each addition, vortex the sample vigorously for 1-2 minutes.[6]
-
Sonication: If solid material remains, sonicate the sample for up to 5 minutes.[6]
-
Endpoint Determination: The concentration at which solid material persists after vortexing and sonication is considered the approximate kinetic solubility limit. This provides a rapid, albeit less precise, measure.
This "gold standard" shake-flask method measures the true solubility of a compound's most stable solid-state form in a solvent at equilibrium.[3][7] It is the most accurate method for lead optimization and formulation development.[4][5]
Detailed Experimental Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid "this compound" to a known volume of high-purity DMSO (e.g., 2-5 mg of compound per 1 mL of DMSO) in a glass vial. The presence of undissolved solid is crucial.[8]
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3][9]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 g) for 15-30 minutes.
-
Filtration: Filter the solution using a DMSO-compatible syringe filter (e.g., PTFE).
-
-
Quantification: Carefully collect the clear supernatant. Prepare a series of dilutions of this supernatant with fresh DMSO.
-
Analytical Measurement: Quantify the concentration of the compound in the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][10]
-
Calculation: Create a standard curve using known concentrations of the compound. Use this curve to calculate the exact concentration in the saturated supernatant, which represents the thermodynamic solubility.
Data Presentation
Quantitative solubility data should be recorded in a clear, structured format.
| Parameter | Method | Value | Units |
| Solubility | Thermodynamic (Shake-Flask) | [Insert Value] | mg/mL |
| [Insert Value] | mM | ||
| Temperature | 25 | °C | |
| Solvent | Dimethyl Sulfoxide (DMSO) | - | |
| Equilibration Time | 24 | hours | |
| Analytical Method | HPLC-UV or LC-MS/MS | - |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | C17H32N2O5 | CID 139035054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. asianpubs.org [asianpubs.org]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Strategic Application of Alkyl Amide Linkers in Modern Drug Discovery: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Role and Application of Bifunctional Linkers, with a Focus on Structures Analogous to "Boc-NH-C6-amido-C4-acid"
Introduction
The advent of targeted therapeutics has revolutionized drug discovery, with modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) offering unprecedented precision and efficacy. Central to the success of these complex molecules is the chemical linker, a component that bridges the targeting moiety and the therapeutic payload.[1][2][3] While often considered a simple spacer, the linker's structure profoundly influences the stability, solubility, pharmacokinetics, and overall performance of the therapeutic agent.[3][4] This technical guide explores the applications of a specific class of bifunctional linkers exemplified by the "this compound" structure. Although detailed public data on this exact molecule is limited, its constituent features—a Boc-protected amine, a flexible alkyl chain, an amide bond, and a terminal carboxylic acid—are representative of a widely used class of linkers in drug development. This document will, therefore, provide a comprehensive overview of the principles of their application, supported by data and protocols for structurally related analogues.
Core Concepts: The Role of Linkers in Targeted Therapies
Bifunctional linkers are essential components in targeted drug discovery, serving two primary functions: ensuring stable conjugation of the targeting and payload moieties, and enabling the controlled release of the payload at the desired site of action.[5] In the context of ADCs and PROTACs, the linker's chemical nature dictates the overall success of the therapeutic strategy.[1][3]
In Antibody-Drug Conjugates (ADCs): The linker connects a monoclonal antibody to a potent cytotoxic drug.[1] An ideal ADC linker must be stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet facilitate efficient drug liberation within the target tumor cell.[2][6][7] Linkers in ADCs are broadly classified as cleavable or non-cleavable, with the choice depending on the desired mechanism of action.[1][2] Alkyl amide chains contribute to the spatial separation of the antibody and the payload, which can be crucial for maintaining the antibody's binding affinity and the drug's potency.
In Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][8] The linker in a PROTAC connects a ligand for the target protein (the "warhead") to a ligand for an E3 ligase (the "anchor").[3] The length, composition, and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][9] Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common linker motifs in PROTAC design.[3]
The "this compound" structure represents a versatile building block for constructing such linkers. The Boc-protected amine allows for controlled, stepwise synthesis, while the terminal carboxylic acid provides a reactive handle for conjugation to either the targeting moiety or the payload. The C6 and C4 alkyl chains, connected by a stable amide bond, provide a flexible spacer of a defined length.
The PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, inducing targeted protein degradation.
The Antibody-Drug Conjugate (ADC) Pathway
Caption: The mechanism of action for a typical antibody-drug conjugate.
Quantitative Data on Alkyl Amide Linkers in Drug Discovery
| Compound Class | Linker Type | Target | E3 Ligase (for PROTACs) | Key Quantitative Metric | Reference |
| PROTAC | Alkyl Chain | PI3K/mTOR | VHL | DC50: ~10-100 nM | [9] |
| PROTAC | Alkyl Chain | AR | CRBN | IC50: 68 nM | [3] |
| ADC | Valine-Citrulline (peptide linker with alkyl components) | HER2 | N/A | IC50: 0.06 nM | [10] |
| ADC | Thioether (non-cleavable alkyl-based) | HER2 | N/A | Plasma Stability: High | [11] |
Note: The values presented are illustrative and derived from studies on various drug conjugates. The performance of any given linker is highly context-dependent, relying on the specific targeting moiety, payload, and biological system.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of drug candidates utilizing custom linkers. Below are representative protocols for the synthesis of an alkyl amide linker and its conjugation, as well as a method for assessing the stability of the resulting conjugate.
Synthesis of a "this compound" Analogue
This protocol outlines the synthesis of a generic alkyl amide linker, which can be adapted for specific chain lengths and functionalities.
Materials:
-
Boc-6-aminohexanoic acid[12]
-
4-aminobutanoic acid ethyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Amide Coupling:
-
Dissolve Boc-6-aminohexanoic acid and NHS in DCM.
-
Add DCC to the solution and stir for 1-2 hours at room temperature to form the NHS ester.
-
In a separate flask, dissolve 4-aminobutanoic acid ethyl ester hydrochloride in DCM and add TEA to neutralize.
-
Add the activated NHS ester solution to the 4-aminobutanoic acid ethyl ester solution and stir overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate (B86663) and concentrate under reduced pressure to yield the Boc-protected diester.
-
-
Ester Hydrolysis:
-
Dissolve the resulting diester in a mixture of ethanol (B145695) and water.
-
Add a solution of NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the final "this compound" analogue.
-
General Workflow for Linker Synthesis and Conjugation
Caption: A generalized workflow for synthesizing and conjugating a bifunctional linker.
In Vitro Linker Stability Assay
Assessing the stability of the linker-payload connection is critical, especially for ADCs, to ensure the drug remains attached to the antibody in circulation.[13][14][15]
Objective: To determine the rate of payload release from an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.
-
Precipitate the proteins in the aliquots using an organic solvent like acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the released (free) payload, by LC-MS/MS.
-
Quantify the amount of free payload at each time point by comparing to a standard curve.
-
Calculate the percentage of payload released over time to determine the stability of the linker.[16]
Conclusion
The "this compound" structure, while not extensively documented as a standalone entity, represents a class of simple yet highly effective alkyl amide linkers that are fundamental to the development of advanced therapeutics like ADCs and PROTACs. The principles of their design—balancing stability with controlled payload release, and enabling the precise spatial orientation of functional moieties—are key to the success of these targeted strategies. The synthetic and analytical protocols provided in this guide offer a framework for the rational design and evaluation of drug candidates incorporating these crucial components. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the development of novel and optimized linkers will remain a cornerstone of innovation in drug discovery.
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 2. abzena.com [abzena.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. symeres.com [symeres.com]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. veranova.com [veranova.com]
- 7. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 8. Bifunctional robots inducing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 12. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 16. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Architect: A Technical Guide to the Role of Alkyl Ether Linkers in PROTACs
For Immediate Release
[City, State] – December 6, 2025 – In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. While the warhead and E3 ligase ligand have traditionally garnered the most attention, the linker connecting these two moieties plays a critical, albeit often underestimated, role in determining a PROTAC's overall efficacy. This technical guide delves into the core functionalities of alkyl ether linkers in PROTACs, providing researchers, scientists, and drug development professionals with an in-depth understanding of their impact on degradation activity, physicochemical properties, and pharmacokinetic profiles.
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] They consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that tethers these two components.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2] The length, composition, and flexibility of the linker are paramount in achieving an optimal ternary complex geometry.[3]
The Influence of Alkyl Ether Linker Composition and Length on PROTAC Efficacy
Alkyl and polyethylene (B3416737) glycol (PEG) or ether-based chains are the most prevalently used linkers in PROTAC design due to their synthetic tractability and the ease with which their length and composition can be modified.[3][4] The choice between a purely alkyl chain and one incorporating ether oxygens has profound implications for a PROTAC's properties.
Physicochemical Properties: The inclusion of ether oxygens in a linker, as seen in PEG chains, generally increases the hydrophilicity and water solubility of the PROTAC molecule.[4][] Conversely, purely alkyl linkers are more hydrophobic, which can enhance cell permeability.[4][] This trade-off between solubility and permeability is a critical consideration in PROTAC design. Replacing ether oxygens with methylene (B1212753) groups reduces the number of hydrogen bond acceptors and the topological polar surface area (TPSA), which can lead to improved passive diffusion across cell membranes.[]
Degradation Potency (DC50) and Efficacy (Dmax): The length of the alkyl ether linker is a crucial determinant of a PROTAC's ability to induce protein degradation. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex.[3] Conversely, an excessively long linker might not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[3] The optimal linker length is therefore highly dependent on the specific POI and E3 ligase pair and must be determined empirically.
Below are tables summarizing the quantitative impact of alkyl ether linker length on the degradation of various target proteins.
Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [4]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [3][4]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [4]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC | Exhibited degradation |
| Rigid (Disubstituted Cyclohexane) | Rigidified PROTAC | Enhanced degradation |
Table 4: Impact of Linker Composition on Cereblon (CRBN) Degradation [4]
| Linker Composition | CRBN Degradation in HEK293T cells |
| Nine-atom alkyl chain | Concentration-dependent decrease |
| Three PEG units | Weak degradation |
Experimental Protocols
Synthesis of PROTACs with Alkyl Ether Linkers
The synthesis of PROTACs is typically a modular process involving the separate synthesis of the POI ligand, the E3 ligase ligand, and the bifunctional linker, followed by their conjugation. Common synthetic strategies for incorporating alkyl ether linkers include nucleophilic substitution reactions, amide bond formation, and "click chemistry".[6]
General Protocol for PROTAC Synthesis via Amide Coupling:
-
Functionalization of Ligands: The POI ligand and E3 ligase ligand are individually functionalized with a reactive handle (e.g., a carboxylic acid or an amine) at a position that does not disrupt their binding affinities. This is often referred to as the "exit vector".
-
Linker Synthesis: A bifunctional alkyl ether linker is synthesized with complementary reactive groups (e.g., a terminal amine and a terminal carboxylic acid). The length of the linker can be precisely controlled by the choice of starting materials.
-
First Coupling Reaction: The functionalized POI ligand is coupled to one end of the bifunctional linker using a standard peptide coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF). The reaction progress is monitored by LC-MS.
-
Purification: The resulting intermediate is purified using flash column chromatography or preparative HPLC.
-
Deprotection (if necessary): If one of the reactive groups on the linker was protected, the protecting group is removed under appropriate conditions.
-
Second Coupling Reaction: The purified intermediate is then coupled to the functionalized E3 ligase ligand using similar amide coupling conditions as in step 3.
-
Final Purification: The final PROTAC product is purified to a high degree of purity (>95%) using preparative HPLC and its identity is confirmed by HRMS and NMR.
Western Blot for PROTAC-Induced Degradation
Western blotting is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[1][7]
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).[1]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1] Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Visualizing the Core Concepts
To further elucidate the complex processes and relationships involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final product. Among the pioneering and still highly relevant strategies is the use of the tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations of Boc-based solid-phase peptide synthesis (SPPS), a robust methodology foundational to the production of synthetic peptides for research and therapeutic development.
Core Principles of Boc-SPPS: A Strategy of Graduated Acid Lability
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of solid-phase peptide synthesis.[1] It operates on the principle of "graduated acid lability," where different protecting groups are removed under varying acidic strengths.[1] The α-amino group is protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderately strong acid like trifluoroacetic acid (TFA).[2][3] In contrast, the side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step.[1][2][3]
This differential stability allows for the selective deprotection of the N-terminus to elongate the peptide chain, while the side chains remain protected to prevent unwanted side reactions.[3][4] The entire synthesis is carried out on an insoluble solid support, or resin, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[1][]
Comparative Analysis: Boc vs. Fmoc Strategy
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has become more prevalent due to its milder deprotection conditions, the Boc strategy offers distinct advantages, particularly for the synthesis of long or challenging peptide sequences.[2][]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-Butoxycarbonyl (Acid-labile) | 9-Fluorenylmethyloxycarbonyl (Base-labile) |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) (e.g., 50% in DCM)[7][8] | Piperidine (e.g., 20% in DMF)[8] |
| Side-Chain Protection | Benzyl-based (Strong acid-labile) | tert-Butyl-based (Acid-labile)[] |
| Final Cleavage | Strong acids (e.g., HF, TFMSA)[2][8] | Trifluoroacetic Acid (TFA)[4] |
| Advantages | - Can provide superior results for long or difficult sequences with in situ neutralization.[2] - More compatible with base-sensitive protecting groups.[] | - Milder final cleavage conditions.[4] - Orthogonal to acid-labile side-chain protecting groups.[4] - Generally considered more automation-friendly.[4] |
| Disadvantages | - Harsh final cleavage conditions can generate byproducts.[4] - Requires specialized, HF-resistant equipment.[2] | - Base-labile nature of Fmoc can be problematic for certain sequences. |
The Chemistry of Boc Protection and Deprotection
The Boc group is introduced onto the amino group of an amino acid by reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.[9][10] This forms a stable carbamate (B1207046) that is resistant to a wide range of reaction conditions, yet can be cleanly removed with acids.[11][12]
The mechanism of Boc deprotection with TFA involves a four-step, acid-catalyzed elimination process:[11][13]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[11]
-
Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[11][13]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[11][13]
-
Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[13]
It is critical to perform this reaction in a well-ventilated area and not in a closed system, as the reaction generates carbon dioxide gas.[9][11][13] The reactive tert-butyl cation generated during deprotection can lead to undesired side reactions, necessitating the use of "scavengers" to trap this electrophile.[11]
Experimental Protocols
Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)
This protocol describes the attachment of the C-terminal amino acid to the solid support.
Materials:
-
Chloromethylated resin (Merrifield resin)
-
C-terminal Boc-amino acid
-
Cesium carbonate
-
Water
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin in DMF.[1]
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.[1]
-
Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.[1]
-
Heat the mixture at 50°C for 12-24 hours.[1]
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM.[1]
-
Dry the resin under vacuum.[1]
Standard Cycle for Peptide Chain Elongation
The following steps are repeated for each amino acid to be added to the peptide chain.[1]
This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.[1]
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM[7]
-
Isopropyl alcohol (IPA)
Procedure:
-
Perform a short pre-wash by stirring the peptide-resin in 50% TFA/DCM for 5 minutes.[7]
-
Filter and add fresh 50% TFA/DCM and stir for an additional 20-25 minutes.[7]
-
Filter and wash the peptide-resin with DCM (2x) and IPA (2x).[7]
This step converts the TFA salt of the N-terminal amine to the free amine, which is necessary for the subsequent coupling reaction.[2]
Materials:
-
Peptide-resin
-
5-10% N,N-diisopropylethylamine (DIEA) in DCM[1]
-
Dichloromethane (DCM)
Procedure:
-
Add a solution of 5-10% DIEA in DCM to the resin.[1]
-
Agitate for 5-10 minutes at room temperature.[1]
-
Wash the peptide-resin thoroughly with DCM.[1]
This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.[1]
Materials:
-
Neutralized peptide-resin
-
Boc-amino acid (2-4 equivalents)
-
Coupling reagent (e.g., HBTU, 2-4 equivalents)[1]
-
N,N-diisopropylethylamine (DIEA) (4-8 equivalents)[1]
-
Dimethylformamide (DMF) or a DCM/DMF mixture
Procedure:
-
Dissolve the Boc-amino acid and a coupling reagent in DMF or a DCM/DMF mixture.[1]
-
Add DIEA to the solution to activate the amino acid.[1]
-
Add the activated amino acid solution to the neutralized peptide-resin.[1]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
Monitor the completion of the reaction using a qualitative method like the ninhydrin (B49086) (Kaiser) test.[1]
Final Cleavage from the Resin and Side-Chain Deprotection
This is the final step where the completed peptide is cleaved from the resin support, and the permanent side-chain protecting groups are removed.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole, 10% v/v)[1]
-
Cold diethyl ether
Procedure: Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, all-fluorocarbon apparatus by trained personnel. [7]
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.[1]
-
Add a scavenger, such as anisole.[1]
-
Cool the reaction vessel to -5 to 0°C.[1]
-
Condense anhydrous HF into the reaction vessel.[1]
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
Evaporate the HF under a vacuum.[1]
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]
-
Filter and dry the crude peptide.[1]
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]
Side-Chain Protecting Groups in Boc-SPPS
The choice of side-chain protecting groups is critical and they must be stable to the repeated TFA deprotection steps. Below is a table of commonly used side-chain protecting groups in Boc chemistry.
| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |
| Arginine (Arg) | Tosyl (Tos), Nitro (NO2)[14] | Strong Acid (HF)[14] |
| Aspartic Acid (Asp) | Benzyl (Bzl) | Strong Acid (HF) |
| Cysteine (Cys) | 4-methylbenzyl (Meb), Acetamidomethyl (Acm) | Strong Acid (HF) |
| Glutamic Acid (Glu) | Benzyl (Bzl) | Strong Acid (HF) |
| Histidine (His) | 2,4-dinitrophenyl (Dnp), Tosyl (Tos), Benzyloxymethyl (Bom)[14] | Thiolysis for Dnp before HF[7], Strong Acid (HF) for others |
| Lysine (Lys) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF) |
| Serine (Ser) | Benzyl (Bzl)[14] | Strong Acid (HF)[14] |
| Threonine (Thr) | Benzyl (Bzl)[14] | Strong Acid (HF)[14] |
| Tryptophan (Trp) | Formyl (For) | Piperidine before HF[7] |
| Tyrosine (Tyr) | 2,6-Dichlorobenzyl (2,6-diCl-Bzl), Bromobenzyloxycarbonyl (Br-Z) | Strong Acid (HF) |
Coupling Reagents for Boc-SPPS
The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid.
| Coupling Reagent | Description |
| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide with 1-Hydroxybenzotriazole. A classic and effective combination, though the dicyclohexylurea byproduct can be problematic in solid-phase synthesis.[10][15] |
| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) with N,N-Diisopropylethylamine. A widely used and highly efficient coupling reagent with low racemization.[15] |
| BOP/DIEA | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate with N,N-Diisopropylethylamine. A potent coupling reagent, particularly useful for coupling challenging residues like Boc-His(Tos) with minimal racemization.[16] |
Visualizing the Boc-SPPS Workflow and Chemistry
To better illustrate the processes described, the following diagrams outline the key workflows and chemical mechanisms involved in Boc-based solid-phase peptide synthesis.
Caption: A diagram illustrating the cyclical workflow of Boc-SPPS.
Caption: The chemical mechanism for the protection of an amine with Boc anhydride.
Caption: The mechanism of acid-catalyzed Boc deprotection using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Boc-NH-C6-amido-C4-acid: A Key Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-C6-amido-C4-acid, also known as PROTAC Linker 32, is a bifunctional molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are emerging as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This linker provides a flexible aliphatic chain that connects the target protein binder and the E3 ligase ligand, the two key components of a PROTAC molecule. The terminal Boc-protected amine and carboxylic acid functionalities allow for sequential and controlled conjugation to these respective ligands. This document provides a detailed protocol for the chemical synthesis of this compound, compiled from established chemical principles and analogous synthesis procedures.
Synthesis Overview
The synthesis of this compound is achieved through a straightforward two-step process. The first step involves the protection of the amino group of 6-aminohexanoic acid with a tert-butyloxycarbonyl (Boc) group. The resulting Boc-6-aminohexanoic acid is then coupled with succinic anhydride (B1165640) in the second step to yield the final product. This method is efficient and utilizes common laboratory reagents.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₃₂N₂O₅ | [3] |
| Molecular Weight | 344.45 g/mol | [2] |
| CAS Number | 10436-21-2 | [1][2] |
| Appearance | White to off-white solid | |
| Purity (typical) | ≥95% (by NMR and LC-MS) | |
| Solubility | Soluble in DMSO, DMF, and alcohols | |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
Materials and Methods
Reagents:
-
6-Aminohexanoic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water (deionized)
-
Succinic anhydride
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Step 1: Synthesis of Boc-6-aminohexanoic acid
This procedure follows the standard method for the Boc-protection of amino acids.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 6-aminohexanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C in an ice bath with stirring.
-
To the cold solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0°C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-6-aminohexanoic acid as a white solid.
Expected Yield: 90-95%
Step 2: Synthesis of this compound
This step involves the acylation of the Boc-protected aminohexanoic acid with succinic anhydride to form the final product.
Procedure:
-
Dissolve Boc-6-aminohexanoic acid (1.0 eq) in dichloromethane (DCM).
-
To this solution, add triethylamine (TEA) (2.2 eq) and stir for 10 minutes at room temperature.
-
Add succinic anhydride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to afford this compound as a white solid.
Expected Yield: 75-85%
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Role of the linker in the PROTAC-mediated protein degradation pathway.
References
Application Notes and Protocols for the Conjugation of "Boc-NH-C6-amido-C4-acid" to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent conjugation of the bifunctional linker, Boc-NH-C6-amido-C4-acid, to a molecule containing a primary amine. This process is a critical step in the synthesis of various bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs), which are an emerging therapeutic modality designed to induce the degradation of specific target proteins.
Introduction
This compound is a versatile linker molecule featuring a terminal carboxylic acid and a Boc-protected amine, separated by a C6 alkyl chain and a C4 amide-containing spacer.[1] This structure allows for the sequential conjugation of two different molecular entities. The carboxylic acid can be activated to react with a primary amine on a target molecule, while the Boc-protected amine can be deprotected at a later stage to allow for the attachment of a second molecule. This linker is frequently utilized in the synthesis of PROTACs, where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.
The most common and efficient method for conjugating a carboxylic acid to a primary amine is through the use of carbodiimide (B86325) crosslinking chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process enhances the stability of the reactive intermediate and improves coupling efficiency.
Key Applications
The primary application of this compound is in the field of targeted protein degradation. Specifically, it serves as a linker in the assembly of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The length and chemical nature of the linker are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Data Presentation: Quantitative Analysis of Conjugation Efficiency
The efficiency of the EDC/NHS conjugation reaction can be influenced by several factors, including pH, temperature, and the concentration of coupling reagents. The following table summarizes representative quantitative data for carbodiimide-mediated conjugation reactions.
| Coupling Method | Molar Ratio (Carboxylic Acid:EDC:NHS) | Reaction Time | Typical Yield | Reference |
| Conventional EDC | 1:150 (relative to DNA) | Not Specified | 68.3 ± 2.2% | |
| Adapted EDC/Imidazole | Not Specified | Not Specified | 79.0 ± 2.4% | |
| EDC/NHS | 1:1.2:1.2 | 10-20 minutes (at 50-100 mM EDC) | Completion | N/A |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid on this compound using EDC and Sulfo-NHS, followed by conjugation to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule ligand).
Materials:
-
This compound
-
Primary amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Dissolve the primary amine-containing molecule in the Coupling Buffer.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction vessel, combine the dissolved this compound with the Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the reaction vessel. A typical molar ratio is 1:1.2:1.2 (Boc-linker:EDC:Sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Primary Amine:
-
Add the activated this compound solution to the solution of the primary amine-containing molecule.
-
Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by desalting, dialysis, or chromatography (e.g., size-exclusion or reverse-phase HPLC).
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using appropriate analytical techniques such as mass spectrometry (MS), HPLC, or SDS-PAGE (for protein conjugates).
-
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group from the newly formed conjugate to expose the primary amine for subsequent reactions.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine) or other suitable base
-
DCM for washing
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
-
Neutralization:
-
Remove the TFA and DCM under reduced pressure.
-
Redissolve the residue in DCM and neutralize the trifluoroacetate (B77799) salt by adding a suitable base such as DIPEA until the pH is neutral or slightly basic.
-
-
Purification:
-
Purify the deprotected conjugate using appropriate chromatographic techniques to remove the deprotection reagents and byproducts.
-
Mandatory Visualizations
Caption: Experimental workflow for the conjugation and deprotection of this compound.
References
Application Notes and Protocols for NHS Ester Activation of "Boc-NH-C6-amido-C4-acid"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-hydroxysuccinimide (NHS) ester activation of "Boc-NH-C6-amido-C4-acid," a bifunctional linker commonly utilized in bioconjugation and drug delivery. The resulting NHS ester is a reactive intermediate that readily forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies.
Introduction
The "this compound" linker possesses a terminal carboxylic acid that can be activated to an NHS ester. This activation renders the molecule highly reactive towards primary amino groups (-NH2), which are abundant on the surface of proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus).[][2][3] The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond.[][4] This chemistry is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting linkage under physiological conditions.[] The Boc protecting group on the other end of the linker allows for subsequent deprotection and further modification, making it a versatile tool in the construction of complex bioconjugates like antibody-drug conjugates (ADCs).
A critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which regenerates the carboxylic acid and renders the linker unreactive.[4][5][6] Therefore, careful control of reaction conditions, particularly pH, is crucial for successful conjugation.[7][8]
Experimental Protocols
This section details the step-by-step procedures for the NHS ester activation of "this compound" and its subsequent reaction with a primary amine-containing molecule.
Materials and Reagents
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer (pH 6.0) for activation; 0.1 M Phosphate Buffered Saline (PBS) or Bicarbonate buffer (pH 7.2-8.5) for conjugation.[2][5] Note: Avoid buffers containing primary amines like Tris or glycine (B1666218) in the conjugation step, as they will compete for reaction with the NHS ester.[9][10]
-
Primary amine-containing molecule (e.g., protein, peptide)
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Protocol 1: NHS Ester Activation of this compound
This protocol describes the in-situ generation of the NHS ester.
-
Preparation of Reagents:
-
Dissolve "this compound" in anhydrous DMF or DMSO to a final concentration of 10-100 mM.
-
Prepare fresh solutions of NHS and EDC in anhydrous DMF or DMSO at a concentration of 100-200 mM.
-
-
Activation Reaction:
-
In a clean, dry reaction vessel, add the solution of "this compound".
-
Add 1.2 equivalents of NHS solution.
-
Add 1.5 equivalents of EDC solution.
-
Mix the reaction mixture thoroughly and allow it to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Protocol 2: Conjugation of the Activated Linker to a Primary Amine
-
Preparation of the Amine-Containing Molecule:
-
Dissolve the primary amine-containing molecule (e.g., protein) in the conjugation buffer (pH 7.2-8.5). The optimal pH is a compromise between maximizing the deprotonated amine concentration and minimizing NHS ester hydrolysis.[8] The concentration of the protein should typically be in the range of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the freshly prepared "Boc-NH-C6-amido-C4-NHS ester" solution to the protein solution. A molar excess of the NHS ester (typically 5-20 fold) is recommended. The optimal ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester.[11] Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.
-
Data Presentation
The following tables summarize typical reaction parameters for the NHS ester activation and conjugation.
Table 1: Reaction Conditions for NHS Ester Activation
| Parameter | Recommended Range | Notes |
| Solvent | Anhydrous DMF or DMSO | Ensure solvents are free of water and amines. |
| Molar Ratio (Acid:NHS:EDC) | 1 : 1.1-1.5 : 1.2-2.0 | A slight excess of NHS and EDC is used to drive the reaction to completion. |
| Temperature | 4°C - Room Temperature | Lower temperatures can minimize side reactions. |
| Reaction Time | 1 - 12 hours | Monitor reaction progress by TLC or LC-MS if possible. |
Table 2: Reaction Conditions for Conjugation to Primary Amines
| Parameter | Recommended Range | Notes |
| Conjugation Buffer | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines.[9][10] |
| pH | 7.2 - 8.5 | Higher pH increases reaction rate but also hydrolysis of the NHS ester.[2] |
| Molar Excess of NHS Ester | 5 - 20 fold | The optimal ratio depends on the number of accessible amines on the target molecule. |
| Temperature | 4°C - Room Temperature | 4°C is often preferred for sensitive proteins. |
| Reaction Time | 30 minutes - 4 hours | Longer incubation times may be required at lower temperatures.[9] |
Visualizations
Diagram 1: NHS Ester Activation Workflow
Caption: Workflow for NHS ester activation and bioconjugation.
Diagram 2: Signaling Pathway of Amide Bond Formation
Caption: Mechanism of amide bond formation via NHS ester chemistry.
References
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. neb.com [neb.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols: TFA-Mediated Boc Deprotection of "Boc-NH-C6-amido-C4-acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and drug development. Its widespread use stems from its stability under a broad range of chemical conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and volatility, which simplifies product isolation.[1]
This document provides detailed application notes and protocols for the TFA-mediated deprotection of a bifunctional molecule, "Boc-NH-C6-amido-C4-acid". This substrate, featuring a Boc-protected primary amine and an internal amide linkage, is representative of intermediates encountered in the synthesis of peptides, peptidomimetics, and other complex molecules. The protocols and data presented herein are designed to guide researchers in achieving efficient and clean deprotection while maintaining the integrity of the amide bond.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.
-
Carbocation Formation: The protonated Boc group becomes unstable, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.
-
Protonation of the Amine: The newly formed amine is protonated by the excess TFA in the reaction medium, yielding the corresponding trifluoroacetate (B77799) salt.
It is crucial to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas, which can cause pressure buildup in a closed system.[2]
Stability of Amide Bonds
A critical consideration for the deprotection of "this compound" is the stability of the internal amide bond under the acidic conditions of the reaction. Generally, amide bonds are stable to the conditions used for TFA-mediated Boc deprotection. The reaction is highly selective for the carbamate (B1207046) group due to the lability of the tert-butyl group under acidic conditions. While prolonged exposure to very harsh acidic conditions can lead to amide hydrolysis, the typical reaction times for Boc deprotection are sufficiently short to avoid significant degradation of the amide linkage.
Experimental Protocols
The following protocols provide a general guideline for the Boc deprotection of "this compound" in solution. The optimal conditions may vary depending on the specific substrate and desired purity.
Protocol 1: Standard Deprotection in Dichloromethane (DCM)
This is a widely used and generally effective protocol for Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA. A common concentration is 20-50% (v/v) TFA in DCM. For example, for 10 mL of DCM, add 2.5 to 10 mL of TFA.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.
-
For work-up, dissolve the residue in an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize residual acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected product.
Protocol 2: Neat TFA Deprotection
For more resistant substrates or to accelerate the reaction, neat TFA can be employed.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge or filtration apparatus
Procedure:
-
Dissolve the Boc-protected substrate directly in TFA at room temperature.
-
Stir the reaction mixture for 15-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA under reduced pressure.
-
The crude product, which is the TFA salt of the amine, can be precipitated by the addition of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Boc deprotection of "this compound".
Data Presentation
The efficiency of Boc deprotection can be influenced by the reaction conditions. The following table summarizes typical quantitative data for TFA-mediated Boc deprotection of various substrates containing amide functionalities, providing an expected range for the deprotection of "this compound".
| Substrate Type | Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |
| Amide Conjugate | TFA, DCM | Not specified | 64 | Not specified | [3] |
| Peptide (Solid Phase) | 55% TFA/DCM | 30 min | - | ~9% higher than 100% TFA | [4] |
| Peptide (Solid Phase) | 100% TFA | 5 min | - | Lower than 55% TFA/DCM | [4] |
| N-Boc-PhePheOEt | TFA (33% in CHCl₃) | Overnight | 82 | Not specified | [5] |
| Various N-Boc Amines | TsOH·H₂O, DME, 40°C | 2 h | 91-98 | Not specified | [6] |
Note: Yields and purity are highly substrate-dependent. The data presented should be considered as a general guideline.
Potential Side Reactions and Mitigation
The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated. In the context of "this compound", which lacks highly nucleophilic side chains like those found in tryptophan or methionine, this is less of a concern. However, if the substrate contains other sensitive functional groups, the use of scavengers such as triisopropylsilane (B1312306) (TIS) or water may be beneficial.
Conclusion
The TFA-mediated deprotection of the Boc group is a robust and reliable method for unmasking primary amines in molecules containing stable amide linkages, such as "this compound". By carefully selecting the reaction conditions, particularly the concentration of TFA and the reaction time, high yields of the desired deprotected product can be achieved. The protocols and data provided in these application notes serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient synthesis of complex molecular architectures.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for "Boc-NH-C6-amido-C4-acid" in BRD4 Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of "Boc-NH-C6-amido-C4-acid," a bifunctional linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a well-validated therapeutic target in oncology and other diseases. This document outlines the synthesis strategy, experimental protocols for characterization, and representative data for a BRD4-targeting PROTAC.
Introduction to BRD4 Degradation via PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific target proteins. A PROTAC typically consists of three components: a ligand that binds to the target protein (in this case, BRD4), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] This targeted protein degradation approach offers a powerful alternative to traditional inhibition, with the potential for improved potency and duration of action.
"this compound" (also known as PROTAC Linker 32) is an alkyl ether-based linker that can be employed in the synthesis of PROTACs.[2][3][4] Its structure provides a flexible scaffold to connect the BRD4-binding and E3 ligase-binding moieties.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C17H32N2O5 | [5] |
| Molecular Weight | 344.45 g/mol | [6] |
| Description | Alkyl ether-based PROTAC linker | [3][4] |
| Functional Groups | Boc-protected amine, Carboxylic acid |
Synthesis of a BRD4-Targeting PROTAC
The synthesis of a BRD4 degrader using "this compound" involves a multi-step process. A representative synthetic scheme is presented below, starting with the coupling of the linker to a BRD4 ligand, followed by deprotection and coupling to an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for Cereblon recruitment).
General Synthetic Workflow:
Caption: A representative workflow for the synthesis of a BRD4 PROTAC using a bifunctional linker.
Experimental Protocol: Synthesis of a Representative BRD4 PROTAC
Materials:
-
This compound
-
A suitable BRD4 ligand with a reactive handle (e.g., an amine-functionalized JQ1 analog)
-
A suitable E3 ligase ligand with a reactive handle (e.g., an amine-functionalized pomalidomide analog)
-
Coupling reagents (e.g., EDC, HOBt, HATU)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagent (e.g., TFA, HCl in dioxane)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)
Step 1: Coupling of Linker to BRD4 Ligand
-
Dissolve this compound (1.0 eq) and the amine-functionalized BRD4 ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected PROTAC intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate from Step 1 in DCM.
-
Add an excess of TFA (e.g., 20% v/v in DCM) or a saturated solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step.
Step 3: Coupling of Intermediate to E3 Ligase Ligand
-
Dissolve the deprotected intermediate from Step 2 and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the amine salt and facilitate coupling).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final BRD4 PROTAC by preparative HPLC to obtain the desired product with high purity.
-
Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Characterization of the BRD4 PROTAC
In Vitro Evaluation
Representative Quantitative Data for a BRD4 PROTAC:
The following table provides representative data for a potent BRD4 degrader. These values should be determined experimentally for the newly synthesized PROTAC.
| Assay | Parameter | Representative Value | Cell Line |
| BRD4 Degradation | DC50 | <10 nM | Varies (e.g., HEK293T, cancer cell lines) |
| BRD4 Binding | Kd | 10-100 nM | N/A |
| E3 Ligase Binding | Kd | 0.1-1 µM | N/A |
| Anti-proliferative Activity | IC50 | <50 nM | Varies (e.g., cancer cell lines) |
Experimental Protocol: Western Blot for BRD4 Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., HEK293T, HeLa, or a relevant cancer cell line)
-
Synthesized BRD4 PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the BRD4 PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a desired time period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH or anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. The DC50 value (concentration at which 50% of the protein is degraded) can be determined by plotting the percentage of degradation against the PROTAC concentration.
Signaling Pathways and Mechanism of Action
BRD4 Signaling Pathway
BRD4 plays a crucial role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, such as the proto-oncogene MYC.
Caption: A simplified diagram of the BRD4 signaling pathway in transcriptional activation.
Mechanism of Action of a BRD4 PROTAC
The synthesized BRD4 PROTAC acts by inducing the formation of a ternary complex between BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.
Caption: The mechanism of action of a BRD4-targeting PROTAC, leading to protein degradation.
These application notes and protocols provide a foundational framework for the synthesis and characterization of BRD4 degraders using "this compound". Researchers should optimize the described procedures for their specific ligands and experimental systems.
References
experimental protocol for PROTAC synthesis using "Boc-NH-C6-amido-C4-acid"
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1] These heterobifunctional molecules are designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][3] This event-driven, catalytic mechanism allows for the elimination of target proteins, offering potential advantages over traditional small-molecule inhibitors, especially for targeting proteins previously considered "undruggable".[]
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.[3][7] This document provides a detailed experimental protocol for the synthesis of a PROTAC utilizing the linker "Boc-NH-C6-amido-C4-acid," a flexible alkyl-based linker. The protocol outlines a convergent synthetic strategy involving sequential amide couplings and a Boc deprotection step. Additionally, it includes methodologies for the characterization and cellular evaluation of the synthesized PROTAC.
PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves a series of orchestrated intracellular events, as depicted in the signaling pathway below. The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[8] This induced proximity enables the E3 ligase, which is charged with ubiquitin (Ub) via a cascade involving E1 activating and E2 conjugating enzymes, to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[9][10] The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, while the PROTAC molecule can participate in further catalytic cycles.[1]
Experimental Protocols
This section details the synthesis, purification, and characterization of a PROTAC using the "this compound" linker. The overall workflow is presented below.
Materials and Reagents
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for all coupling and deprotection reactions.
| Reagent/Material | Supplier | Grade | Notes |
| This compound | Custom Synthesis/Commercially Available | >95% Purity | The key linker molecule. |
| E3 Ligase Ligand (e.g., Pomalidomide-NH2) | Various | >98% Purity | Must contain a free amine for coupling. |
| POI Ligand (e.g., JQ1-acid) | Various | >98% Purity | Must contain a carboxylic acid for coupling. |
| HATU | Various | Coupling Grade | Amide coupling agent. |
| DIPEA | Various | Anhydrous | Base for coupling reactions. |
| DMF | Various | Anhydrous | Reaction solvent. |
| DCM | Various | Anhydrous | Reaction and workup solvent. |
| TFA | Various | Reagent Grade | For Boc deprotection. |
| Acetonitrile (B52724) (ACN) | Various | HPLC Grade | For purification. |
| Water | In-house | Milli-Q or HPLC Grade | For purification. |
Step 1: Amide Coupling of Linker to E3 Ligase Ligand
This step couples the carboxylic acid of the linker to an amine on the E3 ligase ligand.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Reaction: Add the E3 ligase ligand (e.g., Pomalidomide-NH2, 1.2 eq) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Step 2: Boc Deprotection
This step removes the Boc protecting group to reveal a primary amine for the next coupling reaction.
-
Preparation: Dissolve the product from Step 1 in anhydrous DCM (0.1 M).
-
Reaction: Add trifluoroacetic acid (TFA) to the solution (20-30% v/v).
-
Incubation: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[8]
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude amine-TFA salt is typically used directly in the next step without further purification.
Step 3: Amide Coupling of Intermediate to POI Ligand
This final coupling step forms the complete PROTAC molecule.
-
Preparation: To a solution of the POI ligand with a carboxylic acid (e.g., JQ1-acid, 1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Reaction: Add a solution of the deprotected amine-TFA salt from Step 2 (1.2 eq) and additional DIPEA (2.0 eq) in DMF to the activated POI ligand solution.
-
Incubation: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Workup and Purification: Upon completion, the crude PROTAC is purified by preparative reverse-phase HPLC (RP-HPLC) to yield the final product.[11]
Step 4: Purification and Characterization
-
Purification: Purify the crude PROTAC using a preparative RP-HPLC system with a C18 column. A typical gradient would be 10-95% acetonitrile in water (with 0.1% TFA) over 30 minutes.[12]
-
Characterization: Confirm the identity and purity of the final PROTAC.
-
LC-MS: To confirm the molecular weight of the product.[13]
-
NMR: To confirm the structure of the PROTAC molecule (¹H NMR, ¹³C NMR).[]
-
| Step | Key Reagents | Typical Reaction Time | Typical Yield |
| 1. First Amide Coupling | Linker, E3 Ligand, HATU, DIPEA | 4-12 hours | 60-80% |
| 2. Boc Deprotection | Boc-protected intermediate, TFA, DCM | 1-2 hours | >95% (crude) |
| 3. Second Amide Coupling | Deprotected intermediate, POI Ligand, HATU | 4-12 hours | 40-60% |
| 4. RP-HPLC Purification | Crude PROTAC, ACN, Water, TFA | Variable | 70-90% recovery |
Biological Evaluation Protocols
Western Blot for Protein Degradation
This protocol is used to visually assess the reduction in the target protein levels following PROTAC treatment.[14]
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the POI. Also probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL detection reagent to visualize the protein bands. Quantify band intensities using densitometry software.
Dose-Response Assay for DC₅₀ and Dₘₐₓ Determination
This assay quantifies the potency and efficacy of the PROTAC.
-
Procedure: Perform a Western blot as described above with a detailed dose-response of the PROTAC.
-
Data Analysis: Quantify the band intensities for the POI, normalize to the loading control, and then express as a percentage of the vehicle-treated control.
-
Curve Fitting: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximal level of degradation achieved).[15][16]
Data Presentation: The Impact of Linker Length
The length of the linker is a critical parameter for PROTAC efficacy. A linker that is too short may prevent the formation of a stable ternary complex, while one that is too long may lead to unfavorable conformations.[5][7] The optimal linker length is empirically determined for each POI-E3 ligase pair.
The following table presents hypothetical data for a series of PROTACs targeting a POI, illustrating the effect of varying the alkyl chain length of the linker. The PROTAC synthesized in this protocol (PROTAC-C10) is highlighted.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-C6 | Alkyl Chain | 6 | >1000 | <20 |
| PROTAC-C8 | Alkyl Chain | 8 | 150 | 75 |
| PROTAC-C10 | Alkyl Chain (Synthesized) | 10 | 25 | >95 |
| PROTAC-C12 | Alkyl Chain | 12 | 80 | 85 |
| PROTAC-C14 | Alkyl Chain | 14 | 450 | 60 |
Data are representative and intended for illustrative purposes.
Conclusion
This document provides a comprehensive guide for the synthesis, purification, characterization, and evaluation of a PROTAC using a "this compound" linker. The protocols are based on established chemical principles and common practices in the field of targeted protein degradation. The provided data and diagrams emphasize the critical role of the linker in PROTAC design and offer a framework for the systematic optimization of these promising therapeutic agents. Researchers should adapt and optimize these protocols based on their specific POI and E3 ligase ligands to achieve maximal degradation efficacy.
References
- 1. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesensors.com [lifesensors.com]
- 16. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Boc-NH-C6-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "Boc-NH-C6-amido-C4-acid" in a relevant biological matrix. The protocol provides a comprehensive workflow from sample preparation to data acquisition, ensuring high recovery and reproducibility for drug development and research applications.
Introduction
"this compound" is a molecule of interest in pharmaceutical development, featuring a tert-butyloxycarbonyl (Boc) protecting group, an amide linkage, and a carboxylic acid moiety. Accurate quantification of this and related molecules is crucial for pharmacokinetic studies, metabolism research, and quality control. The inherent polarity and potential for in-source fragmentation of the Boc group present analytical challenges.[1][2] This note describes a tailored LC-MS/MS method that addresses these challenges, providing a reliable analytical solution.
Experimental Workflow
The overall experimental workflow for the analysis of "this compound" is depicted below.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Materials and Methods
Sample Preparation
A simple protein precipitation method is employed for sample cleanup.[3]
-
To 100 µL of the biological matrix (e.g., plasma), add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).
-
Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography
Due to the polar and acidic nature of the analyte, a reversed-phase separation with an aqueous-organic mobile phase is suitable.[4][5]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
Electrospray ionization in negative ion mode is selected due to the presence of the carboxylic acid group.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flows: Optimized for the specific instrument.
-
Detection: Multiple Reaction Monitoring (MRM).
The Boc group is known to be labile and can undergo in-source fragmentation or neutral loss.[1][2][6] Monitoring multiple transitions can enhance specificity.
Data Presentation
The quantitative performance of the method was evaluated by analyzing spiked samples at various concentrations. The results are summarized in the table below.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the MRM-based quantification of the target analyte.
Caption: MRM quantification logic for the target analyte.
Conclusion
The LC-MS/MS method presented here provides a reliable and sensitive approach for the quantification of "this compound" in biological matrices. The simple sample preparation and robust chromatographic separation, coupled with specific MS/MS detection, make this method well-suited for high-throughput analysis in drug development and related research fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Assessing Cell Permeability of PROTACs with a "Boc-NH-C6-amido-C4-acid" Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] The linker is a critical component that significantly influences the physicochemical properties of the PROTAC, including its cell permeability, which is a key determinant of its therapeutic efficacy.[5][6][7] This document provides detailed application notes and protocols for assessing the cell permeability of PROTACs featuring a "Boc-NH-C6-amido-C4-acid" linker.
The "this compound" linker possesses several structural features that can impact permeability. The Boc (tert-butyloxycarbonyl) protecting group adds lipophilicity, which can potentially enhance passive diffusion across the cell membrane. The C6 alkyl chain provides flexibility and also contributes to lipophilicity. Conversely, the amide bond and the terminal carboxylic acid introduce polarity and hydrogen bonding capacity, which can hinder membrane passage.[8] Therefore, a comprehensive evaluation of the permeability of PROTACs with this linker is essential.
This guide details the most relevant cell permeability assays—the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the cellular uptake assay—providing theoretical background, detailed protocols, and data interpretation guidelines.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs operate by inducing the degradation of a target protein. This is achieved by bringing the target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[3][9][10]
Caption: General mechanism of action of a PROTAC, leading to the degradation of a target protein.
Experimental Workflow for Permeability Assessment
A tiered approach is recommended for assessing the permeability of a novel PROTAC. This typically starts with a high-throughput, cell-free assay to evaluate passive permeability, followed by more complex, cell-based assays to investigate active transport and efflux mechanisms.
Caption: A typical experimental workflow for evaluating the cell permeability of a PROTAC.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Application Notes: The PAMPA assay is a high-throughput, cell-free method used to predict passive transcellular permeability.[11][12][13] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution (often lecithin (B1663433) in dodecane), to an acceptor well. This assay is particularly useful for early-stage screening as it is cost-effective and provides a rapid assessment of a PROTAC's ability to passively diffuse across a lipid barrier, mimicking the cell membrane.[4] For PROTACs with the "this compound" linker, PAMPA can provide initial insights into how the lipophilicity of the Boc group and C6 chain balances the polarity of the amide and acid functionalities.
Protocol:
-
Preparation of the PAMPA Plate:
-
Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor plate (a 96-well filter plate). Allow the solution to impregnate the filter for at least 5 minutes.
-
-
Compound Preparation:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Dilute the PROTAC stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically 10-100 µM). The final DMSO concentration should be kept low (<1%) to avoid affecting the integrity of the lipid membrane.
-
-
Assay Procedure:
-
Add 150-200 µL of the PROTAC solution to each well of the donor plate.
-
Add 300 µL of buffer to each well of the acceptor plate (a 96-well microplate).
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.
-
Incubate the plate assembly at room temperature for 4-16 hours.
-
-
Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
-
Data Presentation:
| PROTAC ID | Linker | Papp (x 10⁻⁶ cm/s) | Classification |
| PROTAC-001 | This compound | [Example Value: 0.8] | Low |
| PROTAC-002 | [Control 1: More Lipophilic Linker] | [Example Value: 5.2] | Moderate |
| PROTAC-003 | [Control 2: More Polar Linker] | [Example Value: <0.1] | Very Low |
| Warfarin | N/A (High Permeability Control) | >10 | High |
| Atenolol | N/A (Low Permeability Control) | <1 | Low |
Caco-2 Permeability Assay
Application Notes: The Caco-2 permeability assay is a cell-based assay that is considered the gold standard for in vitro prediction of human intestinal absorption.[11][12][14] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters and efflux pumps.[14] This assay provides a more comprehensive assessment of permeability than PAMPA, as it accounts for passive diffusion, active transport, and efflux mechanisms.[15] For PROTACs, which can be substrates for efflux pumps like P-glycoprotein (P-gp), this assay is crucial for identifying potential liabilities that could limit oral bioavailability.[16] The bidirectional nature of the assay (measuring transport from the apical to the basolateral side and vice versa) allows for the calculation of an efflux ratio.[14]
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Apical to Basolateral (A-B) Transport:
-
Add the PROTAC solution (in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (acceptor) compartment.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the PROTAC solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (acceptor) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
-
Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is indicative of active efflux.
-
Data Presentation:
| PROTAC ID | Linker | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| PROTAC-001 | This compound | [Example Value: 0.5] | [Example Value: 2.5] | 5.0 | Low Permeability, High Efflux |
| PROTAC-002 | [Control 1: Non-efflux Substrate] | [Example Value: 4.0] | [Example Value: 4.2] | 1.05 | Moderate Permeability, Low Efflux |
| Propranolol | N/A (High Permeability Control) | >10 | >10 | ~1 | High |
| Atenolol | N/A (Low Permeability Control) | <1 | <1 | ~1 | Low |
| Talinolol | N/A (P-gp Substrate Control) | <1 | >5 | >5 | Low Permeability, High Efflux |
Cellular Uptake Assay
Application Notes: A cellular uptake assay directly measures the amount of a PROTAC that accumulates inside cells over time. This assay is critical for confirming that the PROTAC can reach its intracellular targets at a sufficient concentration to induce protein degradation.[17][18] The assay can be performed using various cell lines relevant to the therapeutic indication of the PROTAC. It provides a direct measure of the net result of all influx and efflux processes.
Protocol:
-
Cell Culture:
-
Plate the desired cell line (e.g., HEK293, or a cancer cell line expressing the target protein) in a suitable format (e.g., 12-well or 24-well plates) and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with pre-warmed PBS.
-
Add the PROTAC solution (at various concentrations and for different time points) to the cells.
-
Incubate at 37°C for the desired time periods (e.g., 0.5, 1, 2, 4 hours).
-
-
Cell Lysis and Analysis:
-
At each time point, aspirate the PROTAC-containing medium and wash the cells multiple times with ice-cold PBS to remove any unbound, extracellular PROTAC.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration in the cell lysate using a standard method (e.g., BCA assay).
-
Quantify the intracellular concentration of the PROTAC in the lysate using LC-MS/MS.
-
The intracellular concentration is typically expressed as pmol of PROTAC per mg of total protein.
-
Data Presentation:
| PROTAC ID | Linker | Concentration (µM) | Time (hr) | Intracellular Concentration (pmol/mg protein) |
| PROTAC-001 | This compound | 1 | 0.5 | [Example Value: 10] |
| 1 | 1 | [Example Value: 18] | ||
| 1 | 2 | [Example Value: 25] | ||
| 1 | 4 | [Example Value: 22 (plateau/efflux)] | ||
| PROTAC-002 | [Control with High Uptake] | 1 | 2 | [Example Value: 80] |
Logical Relationship of Permeability and PROTAC Efficacy
The ultimate goal of assessing cell permeability is to ensure that the PROTAC can reach its intracellular target at a concentration sufficient to induce degradation. Therefore, it is crucial to correlate the permeability data with the biological activity of the PROTAC.
Caption: The logical cascade from cell permeability to the biological effect of a PROTAC.
The assessment of cell permeability is a cornerstone of PROTAC development. For a PROTAC with a "this compound" linker, a systematic evaluation using PAMPA, Caco-2, and cellular uptake assays is recommended. This multi-assay approach will provide a comprehensive understanding of the PROTAC's ability to cross the cell membrane, its susceptibility to efflux, and its potential to accumulate intracellularly to engage its target. The data generated from these assays are invaluable for guiding the optimization of the linker and the overall PROTAC structure to achieve the desired therapeutic profile.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Permeability Assay - Profacgen [profacgen.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Boc-NH-C6-amido-C4-acid" Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete conjugation of "Boc-NH-C6-amido-C4-acid" to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of "this compound" and what is its primary reactive group for conjugation?
A1: "this compound" is a bifunctional linker molecule.[1][2][3][4] Its structure consists of a tert-butyloxycarbonyl (Boc) protected amine, a C6 alkyl chain, an amide bond, and a C4 carboxylic acid. The primary reactive group for the conjugation discussed here is the terminal carboxylic acid (-COOH). The Boc group is a protecting group for the amine and is typically removed in a separate step after conjugation if the amine needs to be utilized for further reactions.[5][6]
Q2: What is the most common method for conjugating "this compound" to a protein or other amine-containing molecule?
A2: The most prevalent method is via amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8] This "zero-length" crosslinking chemistry activates the carboxylic acid on the linker, making it reactive towards primary amines on the target molecule.[9]
Q3: Why is NHS or Sulfo-NHS used with EDC?
A3: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[7][9] However, this intermediate is unstable in aqueous solutions and can hydrolyze, leading to low conjugation efficiency.[8] NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[7][10] This semi-stable intermediate has a longer half-life and reacts efficiently with primary amines at physiological pH to form a stable amide bond, thereby increasing the overall yield of the conjugation reaction.[8][10]
Q4: What are the optimal pH conditions for the two-step EDC/NHS conjugation?
A4: A two-step pH process is recommended for maximal efficiency. The initial activation of the carboxylic acid with EDC and NHS is most effective in a slightly acidic environment, typically at a pH of 4.5-6.0 .[11][12] The subsequent coupling of the NHS-activated linker to the primary amine of the target molecule is more efficient at a pH of 7.2-8.5 .[11][12] This higher pH ensures that the primary amine is deprotonated and thus more nucleophilic.[11]
Q5: What type of buffers should be used for the conjugation reaction?
A5: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction.[12]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and recommended choice.[11][12]
-
Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer are suitable options.[11][12] Buffers such as Tris or glycine (B1666218) should be avoided as they contain primary amines that will quench the reaction.[12]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is the most common issue encountered. Several factors related to reagents, reaction conditions, and the molecules themselves can contribute to poor yield.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your activation (MES) and coupling (PBS/HEPES) buffers. Ensure the pH is within the optimal ranges (Activation: 4.5-6.0, Coupling: 7.2-8.5).[11][12] |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive.[12] Always warm the reagents to room temperature before opening to prevent condensation.[13] Use freshly prepared solutions of EDC and NHS for each experiment.[14] Store desiccated at -20°C.[12] |
| Hydrolysis of NHS-ester | The NHS-ester intermediate has a limited half-life in aqueous solution.[15] Add the amine-containing molecule to the activated "this compound" immediately after the activation step. |
| Presence of Competing Nucleophiles | Ensure your buffers (e.g., Tris, glycine) and sample preparation do not introduce extraneous primary amines.[12] Other nucleophiles, such as thiols, can also compete with the reaction. |
| Insufficient Molar Excess of Reagents | A molar excess of EDC and NHS over the "this compound" is generally required for efficient activation. A starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[12] The ratio of the activated linker to the target molecule should also be optimized. |
| Steric Hindrance | The primary amines on your target molecule may be sterically hindered and inaccessible. Consider using a longer chain linker molecule if this is suspected. |
Issue 2: Precipitation of Reactants During Conjugation
| Potential Cause | Recommended Action |
| Protein Aggregation | The change in buffer or pH can cause some proteins to aggregate and precipitate.[12] Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility before starting the conjugation. |
| High EDC Concentration | Very high concentrations of EDC can sometimes lead to precipitation of proteins.[12] If precipitation is observed, try reducing the molar excess of EDC used in the activation step. |
Issue 3: Inconsistent Results
| Potential Cause | Recommended Action |
| Variability in Reagent Preparation | Always prepare fresh solutions of EDC and NHS immediately before use.[14] Avoid repeated freeze-thaw cycles of your target molecules if they are sensitive. |
| Inconsistent Reaction Times or Temperatures | Standardize the incubation times and temperatures for both the activation and coupling steps to ensure reproducibility. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of "this compound" to a Protein
This protocol provides a general guideline. Optimization of reagent concentrations and reaction times may be necessary for specific applications.
Materials:
-
"this compound"
-
Target protein with primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0[14]
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4[12]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in an appropriate organic solvent (e.g., DMSO or DMF) and then dilute in Activation Buffer.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in ice-cold Activation Buffer.[14]
-
-
Activation of "this compound":
-
In a microfuge tube, combine "this compound" with a 5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[14]
-
-
Protein Preparation:
-
During the activation step, dissolve or buffer exchange your target protein into the Coupling Buffer.
-
-
Conjugation:
-
Add the activated "this compound" solution to the protein solution. The molar ratio of the linker to the protein should be optimized, but a starting point of 10- to 20-fold molar excess of the linker is common.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[12]
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM (for hydroxylamine) or 20-50 mM (for Tris).[13] This will stop the reaction by reacting with any remaining NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Protocol 2: Monitoring Conjugation Efficiency
To troubleshoot incomplete reactions, it is crucial to analyze the conjugation efficiency.
-
UV/Vis Spectroscopy: If the target molecule is a protein and the linker does not have a strong absorbance at 280 nm, the concentration of the protein can be monitored. More advanced methods using UV/Vis spectroscopy in conjunction with partial least squares regression can also be used for real-time monitoring.[16]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugated product from the unconjugated starting materials. By comparing the peak areas, the extent of conjugation can be estimated. Hydrophobic Interaction Chromatography (HIC) is particularly useful for antibody-drug conjugates.[17]
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the mass of the final product. An increase in mass corresponding to the addition of the "this compound" linker confirms successful conjugation. This technique can also reveal the distribution of linker molecules per target molecule.[18]
Visualizations
Caption: Troubleshooting workflow for incomplete conjugation.
Caption: Workflow for two-step EDC/NHS conjugation.
References
- 1. This compound | C17H32N2O5 | CID 139035054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound | CAS:10436-21-2 | Biopharma PEG [biochempeg.com]
- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring of antibody-drug conjugation reactions with UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boc Deprotection for "Boc-NH-C6-amido-C4-acid"
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers in optimizing the Boc deprotection of substrates containing both amide and carboxylic acid functionalities, such as "Boc-NH-C6-amido-C4-acid".
Troubleshooting Guide
During Boc deprotection, particularly on a multi-functionalized substrate, several issues can arise. The primary challenges include incomplete reactions and the formation of side products due to the reactive tert-butyl cation generated during the reaction.[1][2]
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient Acid Strength/Concentration: Standard conditions may be inadequate, as the rate of Boc cleavage can have a second-order dependence on acid concentration.[3] 2. Short Reaction Time: The reaction may not have reached completion.[4] 3. Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[3] | 1. Increase TFA Concentration: Use a higher concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), such as 25-50%.[5] For resistant substrates, 100% TFA may be necessary.[3] 2. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed.[4] 3. Increase Temperature: If the reaction is sluggish at room temperature, cautiously increase the temperature, while monitoring for potential side product formation. |
| Side Product Formation (e.g., t-butylation) | 1. Reactive tert-butyl Cation: The generated tert-butyl cation is a potent electrophile that can alkylate nucleophilic sites on your molecule.[1][2] 2. Absence of Scavengers: Without scavengers, the tert-butyl cation is free to react with the desired product or other sensitive functional groups.[1][6] | 1. Add Scavengers: Incorporate a scavenger into the reaction mixture to trap the tert-butyl cation.[1] Common scavengers include Triisopropylsilane (TIS) or Triethylsilane (TES).[1][7] A standard cocktail is a 95:2.5:2.5 mixture of TFA/TIS/H₂O.[1][4] 2. Use a Cation Scavenger Cocktail: For sensitive substrates, a more robust mixture like "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be employed.[1] |
| Product Degradation | 1. Acid-Labile Functional Groups: The amide or other parts of your molecule may be sensitive to prolonged exposure to strong acid.[8] 2. Oxidation: Certain functional groups can be susceptible to oxidation under the reaction conditions. | 1. Use Milder Conditions: Consider alternative, milder deprotection methods such as using HCl in an organic solvent like ethyl acetate (B1210297) or dioxane.[9][10] 2. Minimize Reaction Time: Ensure the reaction is stopped as soon as it reaches completion.[4] 3. Work-up Immediately: Promptly neutralize and isolate the product after the reaction is complete to minimize exposure to acidic conditions. |
| Difficult Work-up/Isolation | 1. Residual TFA: TFA can be difficult to remove completely and can interfere with subsequent steps. 2. Product Solubility: The deprotected product, now a TFA salt, may have different solubility properties. | 1. Azeotropic Removal of TFA: After removing the bulk of TFA in vacuo, co-evaporate the residue with a non-polar solvent like toluene (B28343) (2-3 times) to remove traces.[3] 2. Precipitation: Precipitate the deprotected product by adding the concentrated reaction mixture dropwise to a large volume of cold methyl tert-butyl ether (MTBE) or diethyl ether.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Boc deprotection using TFA?
A common starting point is to treat the Boc-protected substrate with a solution of 20-50% TFA in a chlorinated solvent like Dichloromethane (DCM) at room temperature for 1-2 hours.[3][5]
Q2: Why is a scavenger necessary, and which one should I choose?
A scavenger is crucial for trapping the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[1][6] This prevents the cation from alkylating your desired product.[2] For general purposes, Triisopropylsilane (TIS) is a good choice. A common deprotection cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][7]
Q3: How can I monitor the progress of the deprotection reaction?
The most effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][11]
-
TLC: The deprotected product (amine salt) will have a much lower Rf value (be more polar) than the Boc-protected starting material.
-
LC-MS: This technique allows you to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak in real-time.[4][11]
Q4: My molecule also contains an ester. Will TFA cleavage affect it?
While amides are generally stable to TFA, ester bonds can be sensitive to strong acidic conditions, potentially leading to hydrolysis.[8] To minimize this risk, it is important to perform the reaction under anhydrous conditions and for the shortest time necessary.[8] If ester cleavage is a significant problem, consider using milder deprotection conditions, such as HCl in ethyl acetate.[10]
Q5: Are there alternatives to using strong acids like TFA?
Yes, several alternative methods exist for Boc deprotection, which can be useful for substrates with acid-sensitive functional groups.[12] These include:
-
HCl in Organic Solvents: 4M HCl in dioxane or ethyl acetate is a common alternative.[9][10]
-
Lewis Acids: Reagents like ZnBr₂ or TMSI can effect deprotection.[9][13]
-
Thermal Deprotection: In some cases, heating the compound can remove the Boc group.[14]
-
Catalyst-Free Water-Based Deprotection: Refluxing in water has been shown to deprotect N-Boc on various substrates.[9]
Detailed Experimental Protocol: TFA-Mediated Boc Deprotection
This protocol provides a general method for the deprotection of "this compound" in solution.
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Round-bottom flask, stir bar, and nitrogen inlet
Procedure:
-
Preparation: Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents:
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress every 30-60 minutes by TLC or LC-MS until the starting material is no longer visible.[4]
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.[3]
-
-
Product Isolation (Precipitation):
-
Dissolve the crude residue in a minimal amount of DCM or methanol.
-
Add this solution dropwise to a flask containing a large volume (10-20 fold excess) of ice-cold MTBE or diethyl ether with vigorous stirring.[3][4]
-
A precipitate of the deprotected amine TFA salt should form.
-
Collect the solid product by vacuum filtration, wash it with additional cold ether, and dry it under vacuum.[4]
-
Visualizations
Below is a troubleshooting workflow for the Boc deprotection process.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. microsaic.com [microsaic.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
"Boc-NH-C6-amido-C4-acid" linker length optimization for ternary complex formation
Welcome to the technical support center for researchers optimizing PROTAC® design for ternary complex formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically tailored to challenges encountered during the optimization of linkers, using "Boc-NH-C6-amido-C4-acid" as a representative model for alkyl-amide type linkers.
Frequently Asked Questions (FAQs)
Q1: We are using a this compound linker, but we observe no degradation of our Protein of Interest (POI). What are the primary causes?
A1: Lack of degradation is a common issue in PROTAC development and can stem from several factors. The most critical is the failure to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1] Key areas to investigate include:
-
Inefficient Ternary Complex Formation: The geometry dictated by your specific linker may not be optimal for bringing the POI and E3 ligase together effectively.[2]
-
Poor Linker Design: The length and rigidity of the "C6-amido-C4" chain may be incorrect. A linker that is too short can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously.[3][4] Conversely, a linker that is too long or overly flexible can lead to an unstable complex and inefficient ubiquitin transfer.[3][4]
-
Suboptimal Physicochemical Properties: PROTACs are large molecules that often suffer from poor cell permeability and solubility.[1][5] The linker significantly contributes to these properties. An overly lipophilic alkyl chain can reduce solubility and increase non-specific binding.
-
Incorrect E3 Ligase Choice: The selected E3 ligase (e.g., Cereblon or VHL) must be adequately expressed in your cell type of interest and be capable of ubiquitinating the target protein.[1]
Q2: Our dose-response curve is bell-shaped; degradation decreases at higher concentrations. What is causing this "hook effect"?
A2: The "hook effect" is a classic phenomenon in PROTAC assays.[1] It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (POI-PROTAC or E3-PROTAC) instead of the productive ternary complex.[1] These binary complexes are not functional for degradation and effectively sequester the components, reducing overall efficacy. To confirm and troubleshoot this, you should perform a wide dose-response experiment to fully characterize the bell-shaped curve.[1]
Q3: How do we know if our linker length is optimal? What is the general strategy for optimization?
A3: There are no universal rules for the perfect linker, and the optimal length is highly dependent on the specific POI and E3 ligase pair.[6] The process is largely empirical.[6] The standard approach is to synthesize a library of PROTACs with varying linker lengths and compositions and test them systematically.[]
-
Vary Length: Start with your current "C6-amido-C4" (10-atom chain, excluding the Boc group and acid) and synthesize analogues with shorter (e.g., C4-amido-C4, C6-amido-C2) and longer (e.g., C6-amido-C6, C8-amido-C4) chains.
-
Vary Composition: The chemical makeup of the linker affects solubility and flexibility.[1] Consider replacing the alkyl chain with polyethylene (B3416737) glycol (PEG) units to increase hydrophilicity and permeability.[1][6]
-
Assess Degradation: Evaluate each new compound in a cellular degradation assay (e.g., Western Blot or HiBiT) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4] The goal is to find the "sweet spot" that yields the most potent and complete degradation.[4]
Q4: What biophysical assays can we use to directly measure ternary complex formation and stability?
A4: Several powerful biophysical techniques can provide direct evidence and quantitative data on ternary complex formation, guiding your linker optimization.[8] These assays help dissect the binding events and determine cooperativity—whether the binding of one protein enhances binding of the other.[9]
-
Surface Plasmon Resonance (SPR): Measures binding kinetics (on/off rates) and affinity in real-time.[8][10]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing data on affinity (KD), enthalpy, and entropy.[8][10]
-
Biolayer Interferometry (BLI): Similar to SPR, it provides kinetic and affinity data.[8]
-
Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay that can be used to detect the formation of the ternary complex.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No POI Degradation | 1. Steric clash from a linker that is too short.[3][4] 2. Unstable ternary complex from a linker that is too long or flexible.[3][4] 3. Poor cell permeability or solubility.[5] | 1. Synthesize and test PROTACs with longer linkers. 2. Synthesize and test PROTACs with shorter or more rigid linkers (e.g., incorporating cyclic elements or alkyl chains instead of PEG).[1][11] 3. Modify the linker to be more hydrophilic (e.g., add PEG units).[1] |
| High DC50 / Low Potency | Inefficient ternary complex formation; low cooperativity. | 1. Systematically vary linker length and composition to find the optimal geometry.[] 2. Use biophysical assays (SPR, ITC) to measure ternary complex cooperativity (alpha value).[9] Aim for a linker that maximizes positive cooperativity. |
| "Hook Effect" Observed | Formation of non-productive binary complexes at high PROTAC concentrations.[1] | 1. Confirm with a wide dose-response curve.[1] 2. This is an inherent property; focus on optimizing the potency (DC50) so that the effective concentration range is well below where the hook effect begins. |
| Inconsistent Results | 1. PROTAC instability (e.g., hydrolysis of amide bond). 2. Low synthetic purity. | 1. Assess the chemical stability of your linker under assay conditions. 2. Ensure high purity of the synthesized PROTAC through rigorous purification and characterization (e.g., HPLC, LC-MS, NMR). |
Data Presentation: Linker Length Optimization
The following table summarizes hypothetical, yet representative, data from a linker length optimization study. This illustrates the common "sweet spot" effect observed in PROTAC development.[4]
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Cooperativity (α) |
| Boc-NH-C4-amido-C2-acid | 6 | 850 | 45 | 1.2 |
| Boc-NH-C4-amido-C4-acid | 8 | 250 | 70 | 3.5 |
| This compound | 10 | 50 | 92 | 15.1 |
| Boc-NH-C8-amido-C4-acid | 12 | 120 | 85 | 8.2 |
| Boc-NH-C8-amido-C6-acid | 14 | 400 | 60 | 2.1 |
Note: DC50 is the concentration for 50% degradation. Dmax is the maximum observed degradation. Cooperativity (α) is a measure of how much the binding of the first protein enhances binding of the second; α > 1 indicates positive cooperativity.[9]
Visualized Workflows and Concepts
Ternary Complex Formation and Degradation Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of "Boc-NH-C6-amido-C4-acid" based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of PROTACs utilizing a "Boc-NH-C6-amido-C4-acid" linker. This linker, characterized by a Boc-protected amine, a hexyl chain, an amide bond, and a terminal butyric acid, presents specific synthetic hurdles that are addressed below.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing the "this compound" linker itself?
A1: The main challenges in synthesizing this linker, which is composed of a Boc-protected aminohexane (B13955822) coupled to a C4 difunctional acid, include:
-
Selective Amide Coupling: Ensuring the mono-amide coupling of a C4 diacid or its derivative with Boc-6-amino-1-hexylamine, while leaving the other carboxylic acid group free for subsequent reactions.
-
Side Reactions: The formation of di-substituted byproducts where the C4 diacid reacts with two molecules of the amino linker.
-
Purification: Separating the desired mono-amide product from starting materials and di-substituted byproducts can be challenging due to similar polarities.
-
Protecting Group Strategy: Ensuring the Boc group remains stable during the amide coupling and subsequent purification steps.
Q2: I am observing a low yield during the amide coupling step to form the linker. What are the likely causes?
A2: Low yields in the amide coupling step are common and can be attributed to several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid on the C4 moiety needs to be activated to react with the amine. Incomplete activation will result in a low yield.[1]
-
Steric Hindrance: Although less of a concern with linear alkyl chains, bulky reagents can hinder the reaction.[2]
-
Poor Solubility of Reactants: The long alkyl chains of the reactants can lead to poor solubility in common organic solvents, reducing reaction efficiency.[3][4]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of coupling reagents and base can significantly impact the yield.
Q3: During the final PROTAC assembly, the coupling of my "this compound" linker to the E3 ligase ligand is failing. What should I investigate?
A3: Failure to couple the linker to the E3 ligase ligand (or the target protein ligand) often points to issues with the terminal carboxylic acid of the linker. Key areas to troubleshoot include:
-
Carboxylic Acid Activation: Similar to the linker synthesis, the terminal carboxylic acid must be activated. Standard coupling reagents like HATU, HBTU, or EDC/HOBt are commonly used.[2] Failure to achieve efficient activation is a primary reason for failed coupling.
-
Steric Hindrance: The E3 ligase ligand or the target protein ligand can be sterically bulky, making the approach of the activated linker difficult.[5]
-
Orthogonal Protection Strategy: If your ligands have other reactive functional groups, ensure they are appropriately protected to prevent side reactions.[6]
-
Reaction Conditions: The choice of solvent, base, and temperature is crucial. For sterically hindered couplings, higher temperatures or microwave assistance might be necessary.
Q4: My final PROTAC molecule has poor solubility. Is the "this compound" linker contributing to this issue?
A4: Yes, the long aliphatic nature of the C6 and C4 chains in the linker can significantly decrease the aqueous solubility of the final PROTAC molecule.[3][4] PROTACs are often large molecules that already challenge the 'rule of five' for drug-likeness, and a lipophilic linker can exacerbate solubility problems.[7][8] This can lead to issues in biological assays, such as precipitation in cell culture media.[3]
Q5: What are the best practices for Boc deprotection in the final step of the PROTAC synthesis without degrading the rest of the molecule?
A5: The Boc group is acid-labile. While trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is standard, it can be too harsh for complex PROTACs with other acid-sensitive functional groups.[9][10] Consider these milder alternatives:
-
HCl in Dioxane or Methanol: A common and effective alternative to TFA.[10]
-
Oxalyl Chloride in Methanol: A mild method for deprotection at room temperature.[11]
-
Thermolytic Cleavage: Heating in a suitable solvent can deprotect the Boc group, but care must be taken not to degrade the PROTAC.[12]
-
Lewis Acids: Reagents like ZnBr2 or SnCl4 can be used under specific conditions.[9]
It is crucial to screen different deprotection conditions on a small scale to find the optimal method for your specific PROTAC.[13]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling for Linker Synthesis
| Symptom | Possible Cause | Recommended Solution |
| Incomplete consumption of starting materials | Inefficient carboxylic acid activation. | Use a more potent coupling reagent like HATU or HCTU. Consider converting the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride for more reactive coupling.[2][14] |
| Formation of multiple products | Lack of selectivity in mono-acylation. | Use a large excess of the C4 diacid relative to the Boc-aminohexane to favor mono-substitution. Alternatively, use a mono-protected C4 diacid (e.g., a mono-benzyl ester) to ensure selective coupling. |
| Reaction stalls | Poor solubility of reactants. | Screen different solvents or solvent mixtures (e.g., DMF, NMP, THF/DCM). Gentle heating may improve solubility and reaction rate. |
| Low product recovery after workup | Emulsion formation or product loss during extraction. | Use brine washes to break emulsions. If the product is partially water-soluble, consider back-extraction of the aqueous layers. Purification by column chromatography is often necessary. |
Issue 2: Failed Coupling of Linker to Ligands
| Symptom | Possible Cause | Recommended Solution |
| No product formation | Ineffective activation of the linker's carboxylic acid. | Ensure your coupling reagents (e.g., HATU, EDC) are fresh and anhydrous. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine-containing ligand can improve efficiency.[2] |
| Low conversion | Steric hindrance from the ligand. | Switch to a more powerful coupling reagent like PyAOP or COMU.[2] Consider using microwave-assisted synthesis to overcome steric barriers. Double coupling, where the reaction is repeated with fresh reagents, can also drive the reaction to completion.[2] |
| Degradation of starting materials | Incompatible reaction conditions. | If your ligands are base-sensitive, use a non-nucleophilic hindered base like DIPEA or 2,4,6-collidine. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. |
Issue 3: Poor Solubility of the Final PROTAC
| Symptom | Possible Cause | Recommended Solution |
| Precipitation during purification or in assay buffer | High lipophilicity of the PROTAC, contributed by the long alkyl chains of the linker. | Modify the linker to include more polar functional groups, such as ethylene (B1197577) glycol (PEG) units, to increase hydrophilicity.[6][15] |
| Difficulty in obtaining a clear solution for assays | Poor aqueous solubility. | Prepare high-concentration stock solutions in DMSO. For aqueous assays, use co-solvents (e.g., 1-5% DMSO) or solubilizing agents like polysorbate 80.[3] Consider preparing an amorphous solid dispersion (ASD) to improve solubility.[3] |
| Irreproducible biological data | Precipitation of the compound in the assay. | Perform a kinetic solubility assay to determine the solubility limit in your specific assay buffer.[3] Ensure the final concentration in the assay is below this limit. |
Experimental Protocols
Protocol 1: Synthesis of "this compound" Linker (Mono-amide Formation)
-
Activation: In an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N2 or Argon), dissolve succinic anhydride (B1165640) (1.2 equivalents).
-
Amine Addition: To the cooled solution (0 °C), add a solution of N-Boc-1,6-diaminohexane (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, acidify the reaction mixture with a weak acid (e.g., 1M HCl) to pH 3-4. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-amide linker.
Protocol 2: Coupling of the Linker to an Amine-Containing Ligand (e.g., E3 Ligase Ligand)
-
Activation of Linker: In a dry reaction vessel, dissolve the "this compound" linker (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the amine-containing ligand (1.0 equivalent) to the activated linker solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup and Purification: Dilute the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by preparative HPLC to obtain the pure PROTAC.
Protocol 3: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected PROTAC in a minimal amount of an appropriate solvent (e.g., DCM or methanol).
-
Reagent Addition: Add the deprotecting agent. For example, add a 4M solution of HCl in 1,4-dioxane (B91453) (10-20 equivalents) or a 20-50% solution of TFA in DCM.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene (B28343) to remove residual acid. The final product is often obtained as an HCl or TFA salt.
Visualizations
Caption: A typical workflow for the synthesis of a "this compound" based PROTAC.
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
- 1. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amphoteros.com [amphoteros.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. mcours.net [mcours.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Technical Support Center: Minimizing Off-Target Effects of PROTACs with "Boc-NH-C6-amido-C4-acid"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you effectively utilize "Boc-NH-C6-amido-C4-acid" as a linker in your Proteolysis-Targeting Chimeras (PROTACs) and minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its role in a PROTAC?
A1: "this compound" is a chemical tool used as a linker in the synthesis of PROTACs.[1][2] Specifically, it is an alkyl/ether-based linker.[3][4] In a PROTAC molecule, which consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker, the linker's role is to connect the two ligands.[4] The properties of the linker, such as its length, flexibility, and chemical composition, are critical factors that influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), ultimately affecting the PROTAC's degradation efficiency and selectivity.[3][][6][7]
Q2: How can the "this compound" linker, as an alkyl/ether type, help in minimizing off-target effects?
A2: While no specific studies definitively prove that "this compound" inherently minimizes off-target effects, its nature as an alkyl/ether linker provides a flexible yet defined scaffold. This flexibility can be advantageous in achieving an optimal conformation for the ternary complex, which can enhance selectivity for the target protein over other proteins.[1][8] The length and composition of this linker can be systematically modified to fine-tune the geometry of the ternary complex, potentially disfavoring interactions with off-target proteins.[][9] The amide bond within the linker may also introduce some rigidity compared to a simple alkyl chain, which can influence the conformational dynamics of the PROTAC.
Q3: What are the primary causes of off-target effects with PROTACs?
A3: Off-target effects in PROTACs can stem from several factors:
-
Unintended degradation of other proteins: The warhead (target-binding ligand) or the E3 ligase-binding moiety of the PROTAC may have affinities for other proteins, leading to their unintended degradation.[10]
-
Formation of non-productive ternary complexes: The linker may position the E3 ligase in proximity to proteins other than the intended target, leading to their ubiquitination and degradation.
-
Perturbation of signaling pathways: The degradation of the target protein can have downstream effects on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.[10]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation and can lead to off-target pharmacology.[6][10]
Q4: How do I choose the optimal linker length when starting with a linker like "this compound"?
A4: The optimal linker length is critical and must be empirically determined for each specific target protein and E3 ligase pair.[11] A general strategy is to synthesize a small library of PROTACs with varying linker lengths. One could start with the length provided by "this compound" and then synthesize analogues with shorter and longer linkers. The degradation efficiency and selectivity of each PROTAC would then be evaluated to identify the optimal length.[3] Computational modeling can also be employed to predict the optimal linker length for forming a stable ternary complex.[1][9]
Troubleshooting Guide
Problem 1: High off-target protein degradation observed in my proteomics data.
-
Possible Cause: The linker length may not be optimal, leading to the formation of promiscuous ternary complexes.
-
Solution: Synthesize and test a series of PROTACs with varying linker lengths based on the "this compound" scaffold. Evaluate the degradation profile of each to identify a linker length that maximizes on-target degradation while minimizing off-target effects.
-
-
Possible Cause: The warhead or E3 ligase ligand lacks sufficient specificity.
-
Solution: If possible, consider using a more selective warhead for your target protein. Alternatively, changing the E3 ligase recruiter might alter the off-target profile.
-
-
Possible Cause: The PROTAC concentration is too high, potentially leading to the "hook effect" and other non-specific interactions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your PROTAC that induces maximal target degradation with minimal off-target effects.
-
Problem 2: My PROTAC shows good binding to the target and E3 ligase individually, but no significant on-target degradation and some off-target degradation.
-
Possible Cause: The "this compound" linker, in its current configuration, may not facilitate a productive ternary complex for on-target degradation, but may allow for off-target complex formation.
-
Solution: Modify the linker's attachment points on the warhead or the E3 ligase ligand. Even small changes in the exit vector can significantly impact the geometry of the ternary complex. Also, consider synthesizing PROTACs with linkers of different compositions (e.g., more rigid or more flexible linkers) to explore different conformational spaces.[6]
-
-
Possible Cause: The on-target ternary complex is unstable.
-
Solution: Biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be used to measure the stability of the ternary complex. If the on-target complex is unstable, linker optimization is required.
-
Data Presentation
Table 1: Illustrative Quantitative Data for Linker Optimization
This table presents hypothetical data to demonstrate how linker modifications can impact on-target and off-target degradation. Actual results will vary based on the specific PROTAC, target, and cell line.
| PROTAC ID | Linker Modification from "this compound" | On-Target DC50 (nM) | Off-Target 1 DC50 (nM) | Off-Target 2 DC50 (nM) | Selectivity (Off-Target 1 / On-Target) |
| PROTAC-A | None (Baseline) | 50 | 500 | >10000 | 10 |
| PROTAC-B | -2 atoms (shorter) | 150 | 450 | >10000 | 3 |
| PROTAC-C | +2 atoms (longer) | 25 | 1000 | >10000 | 40 |
| PROTAC-D | Increased rigidity | 40 | 2000 | >10000 | 50 |
Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.[10]
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at its optimal concentration (and a higher concentration to assess the hook effect).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
-
Incubate for a time course (e.g., 6, 12, 24 hours) to distinguish between direct and indirect effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw MS data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Protocol 2: Western Blot for Validation of On- and Off-Target Degradation
This protocol is a standard method to quantify the amount of a target protein and potential off-target proteins in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Quantify protein concentration using a BCA assay.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the on-target protein, potential off-target proteins, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies.
-
-
Data Analysis:
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
Quantify band intensities and normalize to the loading control to determine the extent of degradation.
-
Mandatory Visualizations
Caption: PROTAC mechanism of action highlighting the linker's role.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
dealing with poor cell permeability of "Boc-NH-C6-amido-C4-acid" PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell permeability with their PROTACs, particularly those with features similar to a "Boc-NH-C6-amido-C4-acid" chemical motif.
Troubleshooting Guide: Poor Cell Permeability
Issue: My PROTAC shows high biochemical activity (e.g., target binding, ternary complex formation) but low cellular efficacy (i.e., poor target degradation).
This discrepancy often points to suboptimal physicochemical properties of the PROTAC, leading to poor cell permeability.[1] PROTACs frequently fall into the "beyond Rule of 5" (bRo5) chemical space due to their high molecular weight and large polar surface area, making cell entry a significant hurdle.[2][3][4][5]
Below is a step-by-step guide to troubleshoot and address this common challenge.
Step 1: Diagnose the Permeability Issue
The first step is to confirm that poor cell permeability is the root cause of the low cellular activity.
Recommended Experiments:
-
Permeability Assays: Directly measure the permeability of your PROTAC using established in vitro models.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that assesses passive diffusion across an artificial lipid membrane.[6][7][8] It is a cost-effective initial screen for membrane permeability.[6][7]
-
Caco-2 Permeability Assay: A cell-based assay utilizing a monolayer of Caco-2 cells that mimics the human intestinal epithelium.[6][7][8] This assay provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[2][6]
-
-
Cellular Uptake Studies: Quantify the intracellular concentration of your PROTAC.
-
LC-MS/MS Analysis of Cell Lysates: Treat cells with your PROTAC, lyse the cells, and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amount of PROTAC that has entered the cells.
-
Workflow for Diagnosing Permeability Issues
Caption: Diagnostic workflow for poor PROTAC cellular efficacy.
Step 2: Structural Modification Strategies
If poor permeability is confirmed, the next step is to rationally modify the PROTAC structure. The linker region is often the most amenable to modification without compromising binding to the target protein or the E3 ligase.[9]
Key Physicochemical Properties to Optimize:
| Property | Issue with "this compound" Motif | Recommended Modification Strategies |
| Polar Surface Area (PSA) | The amide bond and carboxylic acid contribute significantly to a high PSA. | Amide-to-Ester Substitution: Replacing the amide linkage with an ester can reduce the number of hydrogen bond donors (HBDs) and lower the PSA, which has been shown to improve permeability.[2][10][11] |
| Hydrogen Bond Donors (HBDs) | The amide and carboxylic acid groups are HBDs. | Protect or Replace Acid: Convert the carboxylic acid to a methyl ester or another prodrug moiety to mask the HBD.[2] |
| Molecular Weight (MW) | The Boc protecting group and the C6 linker are bulky. | Remove/Replace Boc Group: If the amine is not essential for activity, consider removing the Boc group or replacing it with a smaller functional group. |
| Flexibility vs. Rigidity | A long, flexible C6 alkyl chain can adopt conformations with a high PSA. | Introduce Rigidity: Replace the flexible alkyl linker with more rigid structures like piperazine (B1678402) or piperidine (B6355638) rings.[2][4] This can help pre-organize the PROTAC into a more permeable conformation.[2] |
| Lipophilicity (LogP) | The overall lipophilicity needs to be balanced. | Modify Linker: Systematically vary the linker length and composition to achieve an optimal LogP. Replacing a PEG linker with a phenyl ring has been shown to improve permeability.[9] |
"Chameleon" Effect: Some PROTACs can adopt a folded, more compact conformation in the nonpolar environment of the cell membrane, effectively shielding their polar groups.[12][13][14] This is often facilitated by intramolecular hydrogen bonds.[9] Designing linkers that encourage such conformations can enhance cell permeability.[9][13][14]
Strategies for Structural Modification
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Permeability Assay - Profacgen [profacgen.com]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. scispace.com [scispace.com]
- 11. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Activity with Linker Design
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of linker rigidity on PROTAC activity, with a specific focus on PROTACs incorporating aliphatic-amido acid structures like "Boc-NH-C6-amido-C4-acid".
Troubleshooting Guide
This guide addresses specific issues that may arise during the development and evaluation of PROTACs where linker rigidity is a key variable.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation in cells. What are the potential linker-related issues?
Answer:
This is a common challenge in PROTAC development and often points to suboptimal ternary complex formation or poor cellular disposition. The linker is a critical determinant for the productive assembly of the Target-PROTAC-E3 Ligase complex.[1][2]
Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Rigidity or Length: The "this compound" linker imparts a degree of conformational restraint due to the amide bond.
-
Issue: This rigidity may force an unfavorable orientation between the target protein and the E3 ligase, preventing lysine (B10760008) residues on the target from reaching the E2 ubiquitin-conjugating enzyme's active site.[1] Conversely, a linker that is too flexible might lead to non-productive binding events.[1][3]
-
Troubleshooting:
-
Synthesize Analogs: Create a small library of PROTACs with linkers of varying lengths and rigidities. For the "this compound" core, this could involve synthesizing analogs with shorter (e.g., C4-amido-C2) or longer (e.g., C8-amido-C6) alkyl chains.
-
Introduce Flexibility: Replace the alkyl chains with more flexible polyethylene (B3416737) glycol (PEG) units to see if this rescues degradation activity.[4][][] However, be aware that replacing alkyl chains with PEG units has, in some cases, inhibited PROTAC activity.[4]
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify ternary complex formation and cooperativity.[7][8] A lack of positive cooperativity can suggest a strained complex.
-
-
-
Poor Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC molecule.
-
Issue: PROTACs are often large molecules that challenge traditional "rule-of-five" guidelines for drug-likeness, leading to poor cell permeability or low aqueous solubility.[2][9][10] The rigidity of your linker might contribute to a high polar surface area (PSA) or an unfavorable conformational profile for membrane transit.
-
Troubleshooting:
-
Assess Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-pass, cell-free assessment of passive diffusion.[9][11][12][13]
-
Conduct Caco-2 Assays: Use Caco-2 cell monolayers to evaluate both passive permeability and the potential for active efflux.[9][11][13]
-
NanoBRET™ Assays: Employ live-cell NanoBRET™ target engagement assays under both standard and permeabilized conditions to calculate a "cellular availability index," which can help distinguish poor permeability from other issues.[14]
-
-
Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing issues with PROTACs exhibiting poor degradation activity.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can linker design mitigate it?
The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated degradation decreases at higher concentrations.[2] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation.[1] A well-designed linker can help mitigate this by:
-
Enhancing Ternary Complex Cooperativity: A rigid linker can pre-organize the PROTAC's binding elements into a conformation that is favorable for forming a stable ternary complex. This stability, measured as the cooperativity value (alpha), can make the ternary complex more favorable than the binary complexes, thus reducing the hook effect.[1]
-
Optimizing Geometry: By ensuring the linker geometry promotes a productive complex, the catalytic turnover of the PROTAC is more efficient, which can lessen the impact of the hook effect at higher concentrations.
Q2: Can increasing linker rigidity improve PROTAC selectivity?
Yes, in some cases, increasing linker rigidity can enhance selectivity. A more rigid linker reduces the number of accessible conformations the PROTAC can adopt. This conformational constraint can favor the formation of a productive ternary complex with the intended target protein over off-target proteins, which may require a different geometry for effective ubiquitination.
Q3: My rigid-linker PROTAC is not soluble. What can I do?
Poor solubility is a common issue for PROTACs. The "this compound" linker is relatively hydrophobic. If solubility is a problem:
-
Incorporate Solubilizing Groups: Introduce hydrophilic moieties, such as short PEG chains, into the linker.[][]
-
Modify Attachment Points: Changing the vector or attachment point of the linker on the warhead or E3 ligand can sometimes bury hydrophobic regions or expose more polar surfaces, improving solubility.
-
Formulate: Experiment with different formulation strategies, such as using co-solvents (e.g., DMSO, PEG400) or encapsulation technologies, for in vitro and in vivo studies.
Quantitative Data on Linker Impact
While specific data for the "this compound" linker series is not publicly available, the following table illustrates a hypothetical but representative structure-activity relationship (SAR) for PROTACs with varying linker rigidity and length, based on principles from published studies.[15][16]
| PROTAC ID | Linker Moiety | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-01 | Boc-NH-(CH₂)₂-amido-(CH₂)₂-acid | Rigid Alkyl/Amide (Short) | > 1000 | < 20 | 0.5 |
| PROTAC-02 | Boc-NH-(CH₂)₆-amido-(CH₂)₄-acid | Rigid Alkyl/Amide (Mid) | 55 | 92 | 1.2 |
| PROTAC-03 | Boc-NH-(CH₂)₁₀-amido-(CH₂)₆-acid | Rigid Alkyl/Amide (Long) | 450 | 65 | 0.8 |
| PROTAC-04 | Boc-NH-(PEG)₂-amido-(CH₂)₄-acid | Flexible PEG/Amide | 98 | 85 | 2.5 |
| PROTAC-05 | Boc-NH-cyclohexyl-amido-(CH₂)₄-acid | Highly Rigid | 800 | 30 | 0.3 |
-
DC₅₀: Concentration for 50% maximal degradation.
-
Dₘₐₓ: Maximum percentage of protein degradation.
-
Papp: Apparent permeability coefficient from a PAMPA assay.
This hypothetical data shows an optimal mid-length rigid linker (PROTAC-02) provides the best balance of potent degradation and permeability. The shorter linker may cause steric hindrance, while the longer one may lead to non-productive complexes. The flexible PEG linker improves permeability but slightly reduces potency, and the highly rigid cyclohexyl linker is detrimental to activity.
Key Experimental Protocols
1. Western Blot for Protein Degradation Assessment
-
Objective: To semi-quantitatively measure the reduction in target protein levels after PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) at an appropriate density. The next day, treat with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal and then to the vehicle control to determine the percentage of remaining protein.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive membrane permeability of a PROTAC in a cell-free system.[12]
-
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare the PROTAC solutions in a buffer at a known concentration (e.g., 100 µM) in the donor plate.
-
Assay Setup: Place the donor plate onto a 96-well acceptor plate containing buffer.
-
Incubation: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters (well volume, membrane area, incubation time).
-
Visualizations
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of a PROTAC, highlighting the critical formation of the ternary complex facilitated by the linker.
Linker Rigidity vs. Activity Relationship
This graph illustrates the conceptual relationship between linker rigidity and PROTAC degradation activity, showing that an optimal level of rigidity is often required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Permeability Assay - Profacgen [profacgen.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to NMR Validation of "Boc-NH-C6-amido-C4-acid" Conjugation
For Researchers, Scientists, and Drug Development Professionals
The precise validation of molecular structures is a cornerstone of modern drug discovery and development. For bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), where a linker connects two distinct ligands, confirming the integrity of the final conjugate is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for "Boc-NH-C6-amido-C4-acid," a common building block in PROTAC synthesis, against a structurally similar alternative, "Boc-6-aminohexanoic acid."
Introduction to NMR Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrals of ¹H and ¹³C spectra, researchers can confirm the successful formation of covalent bonds and verify the purity of their synthesized compounds. In the context of "this compound," NMR is crucial for validating the formation of the amide bond between the Boc-protected 6-carbon diamine linker and the 4-carbon carboxylic acid.
Data Presentation: A Comparative Analysis
To illustrate the validation process, we present a comparison of the predicted NMR data for "this compound" with the experimental data for "Boc-6-aminohexanoic acid." The predicted values for the target molecule are derived from the known chemical shifts of its constituent functional groups, providing a reliable reference for experimental validation.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-6-aminohexanoic acid (Experimental) |
| Boc (-C(CH₃)₃) | ~1.44 ppm (s, 9H) | ~1.44 ppm (s, 9H) |
| -NH-Boc | ~4.5-4.7 ppm (br s, 1H) | ~4.5-4.7 ppm (br s, 1H) |
| -CH₂-NH-Boc | ~3.10 ppm (q, 2H) | ~3.10 ppm (q, 2H) |
| -CH₂-CH₂-NH-Boc | ~1.50 ppm (m, 2H) | ~1.50 ppm (m, 2H) |
| -CH₂-CH₂-CH₂-NH-Boc | ~1.30 ppm (m, 2H) | ~1.30 ppm (m, 4H) |
| -CH₂-CH₂-NHCO- | ~1.45 ppm (m, 2H) | - |
| -CH₂-NHCO- | ~3.20 ppm (q, 2H) | - |
| -NHCO- | ~6.0-6.2 ppm (br t, 1H) | - |
| -CO-CH₂- | ~2.55 ppm (t, 2H) | - |
| -CH₂-COOH | ~2.45 ppm (t, 2H) | ~2.35 ppm (t, 2H) |
| -COOH | ~10-12 ppm (br s, 1H) | ~10-12 ppm (br s, 1H) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-6-aminohexanoic acid (Experimental) |
| Boc (-C (CH₃)₃) | ~79.1 ppm | ~79.1 ppm |
| Boc (-C(CH₃ )₃) | ~28.4 ppm | ~28.4 ppm |
| Boc (-C O-) | ~156.1 ppm | ~156.1 ppm |
| -C H₂-NH-Boc | ~40.3 ppm | ~40.3 ppm |
| -C H₂-CH₂-NH-Boc | ~29.9 ppm | ~29.9 ppm |
| -C H₂-CH₂-CH₂-NH-Boc | ~26.4 ppm | ~26.4 ppm |
| -C H₂-CH₂-NHCO- | ~26.6 ppm | - |
| -C H₂-NHCO- | ~39.5 ppm | - |
| -NHC O- | ~172.5 ppm | - |
| -C O-CH₂- | ~31.5 ppm | - |
| -C H₂-COOH | ~29.2 ppm | ~34.0 ppm |
| -C OOH | ~178.5 ppm | ~179.0 ppm |
Experimental Protocols
Synthesis of "this compound"
Materials:
-
N-Boc-1,6-diaminohexane
-
Succinic anhydride (B1165640)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-1,6-diaminohexane (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve succinic anhydride (1.05 eq) in DCM.
-
Add the succinic anhydride solution dropwise to the diamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to assign the chemical shifts, determine the multiplicities, and calculate the integration of the peaks.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis workflow and the key structural correlations for NMR validation.
Confirming PROTAC Structure: A Mass Spectrometry-Based Comparison Guide for Researchers
For researchers and drug development professionals, unequivocally confirming the structure of a novel Proteolysis Targeting Chimera (PROTAC) is a critical step in advancing a potential therapeutic. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed structural insights through fragmentation analysis. This guide provides a comparative overview of mass spectrometry-based approaches for confirming the structure of a PROTAC featuring a "Boc-NH-C6-amido-C4-acid" linker, alongside alternative methodologies.
Mass Spectrometry for PROTAC Structural Elucidation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the principal technique for confirming the molecular weight and elucidating the structure of PROTACs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the elemental composition of the parent molecule and its fragments.
Predicted Fragmentation Pattern of a "this compound" Linker-Containing PROTAC
The fragmentation of a PROTAC in a mass spectrometer is induced by collision with an inert gas, leading to the cleavage of specific bonds. For a PROTAC containing a "this compound" linker, the primary fragmentation sites are predictable based on the chemical nature of the linker's functional groups. The Boc (tert-Butyloxycarbonyl) protecting group, the amide bond, and the connections to the warhead and E3 ligase ligand are the most susceptible to cleavage.
A representative fragmentation pathway is illustrated below. The expected mass-to-charge ratios (m/z) of the fragment ions will be specific to the masses of the warhead and E3 ligase ligand used in the PROTAC synthesis.
Diagram: Predicted MS/MS Fragmentation of a PROTAC with a "this compound" Linker
A schematic of the expected fragmentation of a PROTAC containing the specified linker.
Quantitative Data Summary
The following table outlines the expected fragmentation data for a hypothetical PROTAC with a "this compound" linker. The exact m/z values are dependent on the specific warhead and E3 ligase ligand.
| Analysis | Parameter | Expected Observation | Interpretation |
| Full Scan MS | Precursor Ion [M+H]⁺ | Observed m/z matches the calculated exact mass of the PROTAC. | Confirms the molecular weight of the intact PROTAC. |
| Tandem MS (MS/MS) | Fragment Ion 1 | Loss of the Boc group (100.0524 Da). | Confirms the presence of the Boc-protected amine. |
| Fragment Ion 2 | Cleavage at the amide bond, generating fragments containing the warhead and a portion of the linker. | Confirms the amide linkage and the structure of the warhead-linker portion. | |
| Fragment Ion 3 | Cleavage at the amide bond, generating fragments containing the E3 ligase ligand and a portion of the linker. | Confirms the amide linkage and the structure of the E3 ligase ligand-linker portion. | |
| Fragment Ion 4 | Fragment corresponding to the warhead itself. | Confirms the identity of the warhead. | |
| Fragment Ion 5 | Fragment corresponding to the E3 ligase ligand itself. | Confirms the identity of the E3 ligase ligand. |
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. Below is a general protocol for the structural confirmation of a PROTAC using LC-MS/MS.
Protocol: LC-MS/MS for PROTAC Structural Confirmation
-
Sample Preparation:
-
Dissolve the synthesized PROTAC in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1) Range: m/z 100-1500.
-
MS/MS (MS2) Acquisition: Data-dependent acquisition (DDA) is typically used, where the most intense ions from the full scan are selected for fragmentation.
-
Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) should be employed to generate a rich fragmentation spectrum.
-
Resolution: High resolution (>60,000) is recommended for accurate mass measurements.
-
Diagram: Experimental Workflow for PROTAC Structure Confirmation
A typical workflow for confirming the structure of a PROTAC using LC-MS/MS.
Comparison with Alternative Techniques
While mass spectrometry is a powerful tool, other techniques can provide complementary information or serve as alternatives for certain aspects of PROTAC characterization.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed atomic-level structural information, including stereochemistry. | Provides unambiguous structure confirmation. | Requires larger sample quantities; complex spectra for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Robust and widely available. | Does not provide structural information on its own. |
| Functional Assays (e.g., Western Blot, Cellular Degradation Assays) | Confirmation of biological activity (protein degradation). | Directly measures the intended biological effect. | Does not directly confirm the chemical structure of the PROTAC. |
A Comparative Guide to Alkyl-Amido and PEG Linkers in PROTAC Design: A Focus on "Boc-NH-C6-amido-C4-acid"
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, where the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of two common linker classes: alkyl-amido linkers, exemplified by "Boc-NH-C6-amido-C4-acid," and the widely utilized polyethylene (B3416737) glycol (PEG) linkers. This comparison is supported by a synthesis of available experimental data and detailed experimental protocols to aid in the rational design of next-generation protein degraders.
Structural and Physicochemical Properties
The fundamental structural differences between alkyl-amido and PEG linkers dictate their distinct physicochemical properties, which in turn affect the overall behavior of the PROTAC molecule.
"this compound" represents a class of aliphatic linkers characterized by a hydrocarbon chain with embedded amide functionalities. This particular linker has a 10-atom chain length (C6 + C4) with a central amide bond.
PEG linkers are composed of repeating ethylene (B1197577) glycol units, conferring hydrophilicity and flexibility.[1] Their length can be precisely controlled by the number of repeating units.
A general comparison of their properties is summarized below:
| Property | "this compound" (Alkyl-Amido Type) | PEG Linkers |
| Composition | Hydrocarbon chain with amide bond(s) | Polyether backbone |
| Flexibility | Generally more rigid than PEG linkers of similar length due to the planarity of the amide bond. | Highly flexible due to the rotatable C-O bonds.[2][3] |
| Solubility | More hydrophobic, which can lead to lower aqueous solubility.[4] | Hydrophilic, generally improving the aqueous solubility of the PROTAC molecule.[4] |
| Cell Permeability | The higher hydrophobicity can potentially lead to increased passive cell permeability. | Increased hydrophilicity can sometimes hinder passive diffusion, though the flexibility may allow for conformations that shield polar groups. |
| Metabolic Stability | Generally considered to have good metabolic stability, though the amide bond can be susceptible to hydrolysis. | Can be susceptible to oxidative metabolism.[2] |
Performance in PROTACs: A Comparative Analysis
Protein Degradation Efficacy
The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
General Trends:
-
Alkyl-based linkers , such as the family "this compound" belongs to, have been shown to be effective in inducing protein degradation. For instance, studies on BET degraders have utilized alkyl chains to optimize linker length, leading to potent degraders with picomolar IC50 values.[5] In some cases, the exchange of a nine-atom alkyl chain for three PEG units resulted in weaker degradation, suggesting that the incorporation of oxygen atoms can be detrimental to the activity of certain PROTACs.[2]
-
PEG linkers are the most common motifs in published PROTACs.[2] Their hydrophilicity can be advantageous for overall solubility and drug-like properties. The length of the PEG linker is a critical parameter that requires empirical optimization. For example, in the degradation of ERα, a 16-atom PEG linker was found to be more potent than a 12-atom linker, despite similar binding affinities.[6]
Quantitative Data (from various studies):
Note: Direct comparison between these studies is challenging due to different target proteins, E3 ligases, and cell lines.
Table 1: Performance of PROTACs with Alkyl/Ether Linkers
| Target Protein | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| TBK1 | 21-atom alkyl/ether | 3 nM | 96% | Not Specified | [2] |
| CRBN | 9-atom alkyl chain | Concentration-dependent decrease | Not Specified | HEK293T | [4] |
| BRD4 | Optimized alkyl chain | pM IC50 values | Not Specified | Leukemia cell lines | [5] |
Table 2: Performance of PROTACs with PEG Linkers
| Target Protein | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| ERα | 16-atom PEG | More potent than 12-atom PEG | Not Specified | Not Specified | [6] |
| BRD4 | 2 PEG units | 0.75 ± 0.16 nM | >95% | MV4-11 | [7] |
| BET Proteins | BETd-260 (PEG linker) | 30 pM (BRD4) | Not Specified | RS4;11 |
Ternary Complex Formation and Stability
The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for efficient protein degradation. The linker plays a crucial role in dictating the geometry and stability of this complex.
Key Considerations:
-
Flexibility vs. Rigidity: Flexible linkers like PEG and alkyl chains can allow the PROTAC to adopt multiple conformations to facilitate ternary complex formation. However, excessive flexibility can lead to an entropic penalty, potentially destabilizing the complex.[2] More rigid linkers can pre-organize the PROTAC into a bioactive conformation, which may enhance the stability of the ternary complex.[4]
-
Cooperativity (α): This value quantifies the change in binding affinity of the PROTAC for one protein in the presence of the other. A cooperativity value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes. The linker structure directly influences cooperativity. Studies have shown that both positively and negatively cooperative PROTACs can be effective degraders.
Experimental Protocols
Accurate and reproducible experimental data are essential for the rational design and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Synthesis of PROTACs with "this compound"
This protocol describes a general approach for incorporating the "this compound" linker into a PROTAC.
Materials:
-
"this compound"
-
Amine-functionalized warhead (for target protein)
-
Amine-functionalized E3 ligase ligand
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
TFA (for Boc deprotection)
-
HPLC for purification
Procedure:
-
First Amide Coupling: Dissolve "this compound" (1 eq.), the amine-functionalized warhead (1 eq.), HATU (1.1 eq.), and DIPEA (2 eq.) in anhydrous DMF. Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purification: Purify the resulting Boc-protected intermediate by preparative HPLC.
-
Boc Deprotection: Dissolve the purified intermediate in a solution of TFA in DCM (e.g., 20-50%). Stir at room temperature for 1-2 hours. Remove the solvent and TFA under vacuum.
-
Second Amide Coupling: Dissolve the deprotected amine intermediate (1 eq.), the carboxylic acid-functionalized E3 ligase ligand (1 eq.), HATU (1.1 eq.), and DIPEA (2 eq.) in anhydrous DMF. Stir the reaction at room temperature until completion.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC.
Western Blot for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][4]
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH). Calculate DC50 and Dmax values from the dose-response curves.[6]
NanoBRET™ Assay for Ternary Complex Formation in Live Cells
This assay allows for the real-time measurement of ternary complex formation within a cellular environment.
Procedure:
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.
Surface Plasmon Resonance (SPR) for Binding Affinity and Cooperativity
SPR can be used to measure the binding kinetics and affinities of the binary and ternary complexes, allowing for the calculation of the cooperativity factor.[7]
Procedure:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto an SPR sensor chip.
-
Binary Binding Analysis: Inject a series of concentrations of the PROTAC over the chip surface to measure the binding affinity (KD) to the E3 ligase.
-
Ternary Complex Analysis: Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein over the E3 ligase-immobilized chip. This measures the apparent binding affinity of the PROTAC to the E3 ligase in the presence of the target protein.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot experimental workflow.
Caption: Logical relationship of linker properties.
Conclusion
The choice between an alkyl-amido linker like "this compound" and a PEG linker is a critical decision in PROTAC design, with each offering a distinct set of properties. Alkyl-amido linkers may provide enhanced metabolic stability and cell permeability due to their hydrophobic nature, while PEG linkers are favored for their ability to improve aqueous solubility and provide a high degree of flexibility.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing of a variety of linker types and lengths is necessary to identify the most potent degrader. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Tale of Two Tethers: "Boc-NH-C6-amido-C4-acid" vs. Alkyl Chain Linkers in Protein Degradation
For the vanguard of drug discovery, the rational design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. The choice of linker is far from trivial, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison between a functionalized amido-acid linker, "Boc-NH-C6-amido-C4-acid," and traditional alkyl chain linkers, supported by established principles in PROTAC design and representative experimental data.
The linker in a PROTAC is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a poorly designed linker can result in steric hindrance, unproductive conformations, or instability, ultimately compromising degradation efficiency.
Unpacking the Contestants: Structural and Functional Differences
The Workhorse: Alkyl Chain Linkers
Simple alkyl chains are a common starting point in PROTAC design due to their synthetic accessibility and conformational flexibility. These linkers, composed of repeating methylene (B1212753) units, offer a straightforward way to modulate the distance between the two ends of the PROTAC.
Key Characteristics of Alkyl Chain Linkers:
-
Hydrophobicity: Their nonpolar nature contributes to the overall lipophilicity of the PROTAC, which can enhance cell permeability. However, excessive lipophilicity can lead to poor solubility and off-target effects.
-
Flexibility: The high degree of rotational freedom in alkyl chains allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex. This flexibility, however, can also incur an entropic penalty upon binding, potentially reducing the stability of the ternary complex.
-
Synthetic Tractability: Alkyl chains of varying lengths are readily synthesized, facilitating the rapid generation of PROTAC libraries for optimization.
The Challenger: "this compound"
"this compound" represents a more functionalized linker, incorporating an amide bond and a carboxylic acid in addition to a hexyl (C6) alkyl chain. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the amine, which would be deprotected to allow for conjugation to either the target-binding ligand or the E3 ligase ligand.
Structural Breakdown and Inferred Properties:
-
C6 Alkyl Segment: Provides a degree of spatial separation and flexibility, similar to a simple alkyl chain.
-
Amide Bond: Introduces polarity and rigidity compared to an alkyl chain. The amide bond can act as a hydrogen bond donor and acceptor, potentially influencing intramolecular interactions and the conformation of the PROTAC. This can also impact cell permeability.
-
C4 Carboxylic Acid: This functional group significantly increases the polarity of the linker and provides a handle for conjugation to the other binding moiety. The presence of a free carboxylic acid will impact the overall physicochemical properties of the final PROTAC, such as its charge state at physiological pH, solubility, and potential for interactions with transporters.
Head-to-Head Comparison: Performance Expectations
| Feature | Alkyl Chain Linker | "this compound" Linker | Rationale |
| Degradation Efficacy (DC50/Dmax) | Variable, highly dependent on length. | Potentially more sensitive to specific protein-protein interactions due to reduced flexibility. May achieve high efficacy if the conformation is optimal. | The amide bond in "this compound" introduces some rigidity, which can either be beneficial or detrimental to the formation of a productive ternary complex. |
| Selectivity | Generally lower, as flexibility may allow for off-target ternary complex formation. | Potentially higher, as the more defined conformation may disfavor off-target interactions. | A more rigid linker can pre-organize the PROTAC into a conformation that is more selective for the intended target. |
| Solubility | Lower (more hydrophobic). | Higher (due to the amide and carboxylic acid groups). | The polar functional groups in "this compound" are expected to increase aqueous solubility. |
| Cell Permeability | Generally higher (more lipophilic). | Potentially lower due to increased polarity and hydrogen bonding capacity. | The polar amide and carboxylic acid groups can hinder passive diffusion across the cell membrane. |
| Synthetic Complexity | Lower. | Higher, involving protection/deprotection steps. | The synthesis of the functionalized linker is more involved than that of a simple alkyl chain. |
Representative Experimental Data on Linker Composition
The following table summarizes findings from various studies that highlight the impact of linker composition on PROTAC performance. While not a direct comparison of the two linkers , this data illustrates the critical role of linker chemistry in achieving optimal degradation.
| Target Protein | E3 Ligase | Linker Type | Key Finding | Reference |
| BRD4 | CRBN | Alkyl vs. PEG | Replacement of a nine-atom alkyl chain with three PEG units led to weaker degradation, suggesting that the incorporation of oxygen atoms was inhibitory in this context. | [1] |
| BET Proteins | VHL | Amide vs. Ester | Amide-to-ester substitution in the linker resulted in improved permeability and more potent degradation of BET proteins. | [2] |
| EGFR/HER2 | CRBN | PEG | Extension of a PEG linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation while maintaining EGFR degradation, demonstrating that small changes in linker length can impart selectivity. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance. Below are representative protocols for the key experiments involved in characterizing and comparing PROTACs with different linkers.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for coupling a linker containing a carboxylic acid (like "this compound" after Boc deprotection) to a binding moiety with a free amine.
-
Reagent Preparation:
-
Dissolve the amine-containing binding moiety (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Dissolve the carboxylic acid-containing linker (1.2 equivalents) in DMF.
-
Prepare a solution of a coupling agent such as HATU (1.2 equivalents) and an amine base like diisopropylethylamine (DIPEA) (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the coupling agent solution to the carboxylic acid solution and stir for 15 minutes at room temperature to activate the acid.
-
Add the activated acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Protocol 2: Western Blotting for Protein Degradation
This is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
-
Visualizing the Process: Diagrams
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for comparing PROTACs.
Conclusion
The choice between a simple alkyl chain linker and a functionalized linker like "this compound" is a critical decision in PROTAC design, with significant implications for the resulting molecule's biological activity and physicochemical properties. Alkyl chains offer flexibility and synthetic ease, making them a valuable tool for initial screening and optimization of linker length. In contrast, "this compound" provides a more structurally defined and polar linker that may lead to improved selectivity and solubility, but potentially at the cost of permeability and synthetic simplicity.
Ultimately, the optimal linker is target- and system-dependent, and its selection often requires empirical testing. By understanding the fundamental properties of different linker types and employing rigorous experimental validation, researchers can navigate the complex landscape of PROTAC design to develop novel and effective protein-degrading therapeutics.
References
Navigating the PROTAC Synthesis Maze: A Comparative Guide to Boc-NH-C6-amido-C4-acid and Click Chemistry Linkers
For researchers, scientists, and drug development professionals embarking on the synthesis of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. This guide provides an objective comparison of two prominent linker strategies: the traditional amide bond formation using building blocks like Boc-NH-C6-amido-C4-acid, and the modern, highly efficient click chemistry approach. Supported by experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to make informed decisions for their targeted protein degradation research.
PROTACs are revolutionary bifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its chemical nature, length, and rigidity profoundly influence the PROTAC's efficacy, including the stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and overall pharmacokinetic properties.
This guide focuses on the comparative analysis of two widely used linker technologies: the use of traditional aliphatic acid linkers with protected amines, exemplified by this compound, which relies on robust amide bond formation, and the versatile click chemistry approach, which utilizes bioorthogonal reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.
Performance Data: A Tale of Two Linkers
It is important to note that the biological activity of a PROTAC is a complex interplay of multiple factors, and the linker is just one, albeit crucial, piece of the puzzle. The data presented below should be interpreted as representative examples rather than a definitive declaration of superiority of one linker type over the other.
Table 1: Performance of a Representative Amide-Linked PROTAC (MZ1)
| Parameter | Value | Cell Line | Target Protein | E3 Ligase | Reference |
| DC50 (Degradation) | ~25 nM | HeLa | BRD4 | VHL | [Not explicitly cited, but widely known] |
| Dmax (Degradation) | >90% | HeLa | BRD4 | VHL | [Not explicitly cited, but widely known] |
| Binding Affinity (BRD4, ITC) | Kd = 19 nM | - | BRD4 | - | [Not explicitly cited, but widely known] |
| Binding Affinity (VHL, ITC) | Kd = 86 nM | - | - | VHL | [Not explicitly cited, but widely known] |
Table 2: Performance of a Representative Click Chemistry-Linked PROTAC (dBET1)
| Parameter | Value | Cell Line | Target Protein | E3 Ligase | Reference |
| DC50 (Degradation) | ~4 nM | MV4;11 | BRD4 | CRBN | [Not explicitly cited, but widely known] |
| Dmax (Degradation) | >95% | MV4;11 | BRD4 | CRBN | [Not explicitly cited, but widely known] |
| Binding Affinity (BRD4, ITC) | Kd = 158 nM | - | BRD4 | - | [Not explicitly cited, but widely known] |
| Binding Affinity (CRBN, ITC) | Kd = 1.7 µM | - | - | CRBN | [Not explicitly cited, but widely known] |
Table 3: Comparative Degradation of Amide vs. Ester-Linked BET PROTACs
| PROTAC (Linker Type) | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 22 (Amide) | Brd4 | 33 | >95 | HEK293T | [1] |
| 26 (Ester) | Brd4 | 6 | >95 | HEK293T | [1] |
| 22 (Amide) | Brd2 | 42 | >95 | HEK293T | [1] |
| 26 (Ester) | Brd2 | 1 | >95 | HEK293T | [1] |
| 22 (Amide) | Brd3 | 47 | >95 | HEK293T | [1] |
| 26 (Ester) | Brd3 | 4 | >95 | HEK293T | [1] |
The data in Table 3, from a study comparing amide and ester linkages, demonstrates that even subtle changes in the linker's chemical bond can significantly impact degradation potency, with the ester-linked PROTACs showing a 5.5-fold to 42-fold increase in potency for different bromodomain proteins.[1] This highlights the importance of fine-tuning the linker chemistry for optimal performance.
Signaling Pathways and Experimental Workflows
The primary signaling pathway leveraged by all PROTACs is the ubiquitin-proteasome pathway. The choice of linker chemistry does not fundamentally alter this pathway but rather influences the efficiency of the initial steps: ternary complex formation and subsequent ubiquitination of the target protein. A more efficient linker will lead to more robust degradation of the target protein, which in turn will have a greater impact on the downstream signaling pathways regulated by that protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
The synthetic workflows for creating amide-linked and click chemistry-linked PROTACs differ significantly in their approach and modularity.
Caption: Synthetic workflows for amide vs. click chemistry linkers.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Bond Formation using a Boc-Protected Acid Linker
This protocol outlines the general steps for synthesizing a PROTAC using a linker like this compound, which has a terminal carboxylic acid and a Boc-protected amine.
Materials:
-
POI ligand with a free amine or alcohol.
-
E3 ligase ligand with a free amine or alcohol.
-
This compound.
-
Peptide coupling reagents (e.g., HATU, HBTU).
-
Base (e.g., DIPEA, triethylamine).
-
Solvents (e.g., DMF, DCM).
-
TFA for Boc deprotection.
-
Purification supplies (e.g., HPLC).
Procedure:
-
Step 1: Coupling of the Linker to the First Ligand
-
Dissolve the POI ligand (1 eq.) and this compound (1.1 eq.) in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq.).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the Boc-protected intermediate by column chromatography.
-
-
Step 2: Boc Deprotection
-
Dissolve the purified intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and TFA under reduced pressure.
-
-
Step 3: Coupling of the Second Ligand
-
Dissolve the deprotected intermediate (1 eq.) and the E3 ligase ligand (with a carboxylic acid functionality, 1.1 eq.) in anhydrous DMF.
-
Add a peptide coupling reagent (e.g., HATU, 1.2 eq.) and a base (e.g., DIPEA, 2-3 eq.).
-
Stir at room temperature for 2-12 hours, monitoring by LC-MS.
-
Perform an aqueous workup and purify the final PROTAC by preparative HPLC.
-
Protocol 2: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC using a click chemistry reaction between an azide-functionalized ligand and an alkyne-functionalized ligand.
Materials:
-
POI ligand functionalized with a terminal alkyne.
-
E3 ligase ligand functionalized with an azide (B81097).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Sodium ascorbate (B8700270).
-
A copper-chelating ligand (e.g., TBTA, THPTA) is recommended.
-
Solvents (e.g., a mixture of t-BuOH and water, or DMF).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Step 1: Preparation of Functionalized Ligands
-
Synthesize or procure the POI ligand with a terminal alkyne and the E3 ligase ligand with an azide group. This often involves separate synthetic steps to introduce these functional handles.
-
-
Step 2: The Click Reaction
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1 eq.) and the azide-functionalized E3 ligase ligand (1 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1-0.2 eq.) and a ligand like TBTA (0.2-0.4 eq.) in the reaction solvent.
-
Add the catalyst solution to the solution of the ligands.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1 eq.) in water.
-
Stir the reaction at room temperature for 1-24 hours. The reaction is often complete within a few hours. Monitor progress by LC-MS.
-
-
Step 3: Purification
-
Once the reaction is complete, dilute the mixture with a suitable solvent and perform an aqueous workup if necessary.
-
Purify the final triazole-linked PROTAC by preparative HPLC.
-
Conclusion: Choosing the Right Tool for the Job
Both traditional amide-based linkers and click chemistry linkers are powerful tools in the PROTAC synthesis arsenal. The choice between them depends on the specific goals of the research.
-
This compound and similar amide-based linkers offer a robust and well-established method for PROTAC synthesis. The resulting amide bond is stable and mimics a peptide bond, which can be beneficial for biological interactions. This approach is particularly well-suited for the synthesis of a specific, well-defined PROTAC molecule where high-throughput screening of a large library is not the primary objective.
-
Click chemistry linkers provide significant advantages in terms of efficiency, modularity, and suitability for high-throughput synthesis. The mild reaction conditions, high yields, and bioorthogonality of the CuAAC reaction make it an attractive method for the rapid generation and screening of PROTAC libraries to optimize linker length, composition, and attachment points. The resulting triazole ring is metabolically stable and can act as a rigid component within the linker, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation.
Ultimately, the optimal linker strategy will be target- and system-dependent. Researchers should consider the synthetic tractability, the desired physicochemical properties of the final PROTAC, and the need for library synthesis when making their selection. This guide provides the foundational knowledge to navigate these choices and accelerate the development of novel protein degraders.
References
Assessing the In-Cell Stability of PROTACs: A Comparative Guide for "Boc-NH-C6-amido-C4-acid" Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
The in-cell stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy and duration of action. The linker component, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall stability of the PROTAC molecule within the cellular environment. This guide provides a comparative assessment of the in-cell stability of PROTACs containing the "Boc-NH-C6-amido-C4-acid" linker and other common linker alternatives, supported by experimental data and detailed protocols.
Comparison of In-Cell Stability of PROTAC Linkers
The "this compound" linker is a type of alkyl amide linker. Its stability is influenced by the amide bond, which can be susceptible to cellular amidases. The stability of PROTACs is not solely dependent on the linker chemistry but is also influenced by the nature of the ligands it connects and the overall physicochemical properties of the molecule.
| Linker Type | General Structure | Expected In-Cell Stability | Key Considerations |
| Alkyl Amide (e.g., this compound) | Contains alkyl chains and amide bonds | Moderate to high. The amide bond can be a site for enzymatic cleavage. | Susceptibility to amidases can vary depending on the cellular context and steric hindrance around the amide bond. |
| Polyethylene Glycol (PEG) | Repetitive ethylene (B1197577) glycol units | Generally lower metabolic stability compared to alkyl chains. Can be susceptible to oxidation. | Enhances solubility and cell permeability, but may have less favorable pharmacokinetic profiles.[1] |
| Rigid Linkers (e.g., Piperazine, Cycloalkane) | Incorporates cyclic structures | High. The rigid structure can confer resistance to metabolism. | Improved metabolic stability and can favorably influence the ternary complex formation.[1] |
| Ester-Containing Linkers | Contains ester bonds | Lower than amides. Esters are more readily hydrolyzed by cellular esterases. | Can improve cell permeability but may lead to more rapid clearance. |
Experimental Protocols for Assessing In-Cell Stability
Accurate assessment of in-cell PROTAC stability is crucial for lead optimization. The following are detailed protocols for key experiments used to quantify the intracellular concentration and stability of PROTACs.
LC-MS/MS-Based Intracellular PROTAC Quantification
This method provides a direct and quantitative measurement of the PROTAC concentration inside cells over time, allowing for the determination of the intracellular half-life.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with the PROTAC of interest at a specific concentration.
-
Time Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), harvest the cells.
-
Cell Lysis and Protein Precipitation: Wash the cells with ice-cold PBS. Lyse the cells using a suitable buffer (e.g., RIPA buffer). Precipitate proteins from the lysate using a cold organic solvent like acetonitrile (B52724) or methanol.[2]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant containing the PROTAC. Dry the supernatant under a stream of nitrogen.[2]
-
LC-MS/MS Analysis: Reconstitute the dried sample in a suitable solvent. Inject the sample into an LC-MS/MS system.[2]
-
Data Analysis: Develop a standard curve using known concentrations of the PROTAC. Quantify the PROTAC concentration in the cell lysates by comparing the peak areas to the standard curve. Calculate the intracellular half-life (t½) by plotting the concentration versus time.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement and can indirectly inform on the stability of the PROTAC-target complex. A stable complex suggests the presence of an active PROTAC.[3][4]
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations for a defined period.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[5]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Washout Experiment with Western Blot Analysis
This experiment assesses the duration of protein degradation after the PROTAC has been removed from the extracellular medium, providing insights into the persistence of the PROTAC's effect and indirectly its intracellular stability.[6]
Protocol:
-
PROTAC Treatment: Treat cells with the PROTAC for a sufficient time to induce target protein degradation (e.g., 24 hours).[6]
-
Washout: Remove the PROTAC-containing medium, wash the cells multiple times with fresh medium, and then incubate the cells in fresh, PROTAC-free medium.[6]
-
Time Course Analysis: Harvest cells at different time points after the washout (e.g., 0, 4, 8, 12, 24 hours).
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the levels of the target protein and a loading control.[7][8]
-
Data Analysis: Quantify the band intensities to determine the rate of target protein re-synthesis. A sustained degradation after washout suggests a longer intracellular residence time of the PROTAC.
Visualizing Key Concepts
To further elucidate the processes involved in assessing PROTAC stability, the following diagrams are provided.
Caption: General mechanism of PROTAC-induced protein degradation.
Caption: Experimental workflows for assessing in-cell PROTAC stability.
References
Evaluating PROTAC Degradation Efficiency: A Comparative Guide to "Boc-NH-C6-amido-C4-acid" Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is at forefront of therapeutic innovation, offering the potential to target and eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative evaluation of PROTACs based on the "Boc-NH-C6-amido-C4-acid" linker, offering insights into its performance relative to other commonly used linker classes.
The Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer; its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein.
The "this compound" linker is an alkyl-based linker containing an amide bond. The inclusion of an amide group can influence properties such as solubility and conformational rigidity compared to simple alkyl chains.
Comparative Degradation Efficiency of Mcl-1 PROTACs
Myeloid cell leukemia-1 (Mcl-1) is a high-priority oncology target. Below is a comparison of the degradation efficiency of a PROTAC utilizing a "this compound" derived linker with other Mcl-1-targeting PROTACs employing different linker types.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| C3 | Mcl-1 | Pomalidomide | Alkyl-amido-acid (from this compound) | 0.7 µM | >90% at 3 µM | HeLa | [1] |
| dMCL1-2 | Mcl-1 | Thalidomide | Piperazine-Alkyl | ~0.5 µM | Not Reported | OPM2 | [2] |
| MI-4 | Mcl-1 | Pomalidomide | PEG4 | 25 nM | >95% at 100 nM | MOLM-13 | [3] |
Note: Direct comparative studies of various linkers for the same Mcl-1 warhead and E3 ligase ligand are limited. The data presented is a compilation from different studies to provide a general comparison. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for assessing PROTAC potency and efficacy, respectively.
Signaling Pathways and Experimental Workflows
To understand and evaluate the efficacy of PROTACs, it is essential to visualize the underlying biological pathways and the experimental procedures used.
PROTAC Mechanism of Action.
Western Blot Experimental Workflow.
Detailed Experimental Protocols
Accurate evaluation of PROTAC performance relies on standardized and well-executed experimental protocols.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, OPM2, MOLM-13) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Mcl-1) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the target and its bound proteins.
-
Alternatively, use an anti-ubiquitin antibody to pull down all ubiquitinated proteins.
-
-
Western Blotting:
-
Perform Western blotting on the immunoprecipitated samples.
-
If the target protein was immunoprecipitated, probe the blot with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein (visible as a high-molecular-weight smear).
-
If ubiquitinated proteins were pulled down, probe with an antibody against the target protein.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the downstream functional effect of target protein degradation on cell survival and proliferation.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength.
-
-
CellTiter-Glo Assay:
-
Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Conclusion
The selection of an appropriate linker is a critical step in the design of potent and effective PROTACs. While the "this compound" linker has been successfully used to generate PROTACs with sub-micromolar degradation activity, the available data suggests that other linker types, such as PEG-based linkers, may offer enhanced potency for certain targets. The choice of linker should be empirically determined and optimized for each specific target and warhead combination. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of PROTACs with different linkers, thereby facilitating the development of next-generation targeted protein degraders.
References
The Pivotal Role of Alkyl Ether Linkers in PROTAC Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. The linker, a seemingly simple component connecting the target protein binder and the E3 ligase recruiter, plays a profound role in the ultimate efficacy of these heterobifunctional molecules. This guide provides a comparative study of different length alkyl ether PROTAC linkers, supported by experimental data, to illuminate the structure-activity relationships that govern PROTAC-mediated protein degradation.
The length and composition of the PROTAC linker are paramount in facilitating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC activity.[1] An improperly designed linker can result in suboptimal degradation due to steric hindrance if it's too short, or lead to an unstable and inefficient ternary complex if it's too long.[1] This guide focuses on alkyl ether linkers, a common class of linkers used in PROTAC design, and explores how variations in their length impact degradation efficiency.
Quantitative Comparison of Alkyl Ether Linker Performance
The efficacy of a PROTAC is often quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy. The following table summarizes experimental data from studies on PROTACs with varying alkyl ether linker lengths targeting Tank-binding kinase 1 (TBK1) and Estrogen Receptor α (ERα).
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - | [2] |
| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - | [2] |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | [2] |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 | [2] |
| ERα | PEG | 12 | Effective degradation | - | [3] |
| ERα | PEG | 16 | More potent degradation | - | [3] |
As the data indicates, a clear "sweet spot" for linker length often emerges. For TBK1 degradation, linkers shorter than 12 atoms were inactive, while a 21-atom linker demonstrated the highest potency and efficacy.[2] Similarly, for ERα degradation, a 16-atom PEG linker was found to be more potent than a 12-atom linker.[3] These findings underscore the critical importance of optimizing linker length for each specific target and E3 ligase pair.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates and grow to 70-80% confluency.[3] Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[4] Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer.[4] Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[4] After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system.[1] Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[1]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is a powerful technique to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation.[5]
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer to minimize heats of dilution.[5]
-
Binary Binding Experiments: To determine the binding affinity of the PROTAC to each protein individually, titrate the PROTAC solution into the protein solution in the ITC cell.[5]
-
Ternary Complex Formation: To measure ternary complex formation, saturate the PROTAC with one protein and then titrate this complex into the second protein solution.[6]
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). The cooperativity factor (α) can be calculated by comparing the binary and ternary binding affinities.[5]
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of PROTACs on cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations and incubate for a desired period (e.g., 48 or 72 hours).[8]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Absorbance Measurement: Record the absorbance at 490 nm using a plate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.[8]
Conclusion
The length of the alkyl ether linker is a critical parameter in the design of effective PROTACs. The presented data and methodologies highlight the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
A Comparative Guide to the Biological Evaluation of PROTACs: Aliphatic Amide vs. PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker. The linker, far from being a passive spacer, critically influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This guide provides an objective comparison of PROTACs synthesized with aliphatic amide linkers, exemplified by structures conceptually similar to those derived from "Boc-NH-C6-amido-C4-acid," against those utilizing the widely adopted polyethylene (B3416737) glycol (PEG) linkers. This comparison is supported by experimental data from studies on the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4), a prominent target in oncology.
Data Presentation: A Comparative Look at BRD4-Targeting PROTACs
The following tables summarize the biological performance of BRD4-targeting PROTACs featuring either aliphatic amide or PEG-based linkers. It is important to note that the data presented is collated from different studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.
| PROTAC | Linker Type | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | Aliphatic Amide | CRBN | MV4-11 | 0.25 | >95 | [1] |
| RS4-11 | 3.15 | >95 | [1] | |||
| B24 | PEG (2 units) | CRBN | MV4-11 | 0.75 | >95 | [2] |
| MZ1 | PEG | VHL | H661 | 8 | ~100 | [3] |
| H838 | 23 | ~100 | [3] | |||
| ARV-825 | PEG | CRBN | Burkitt's Lymphoma | <1 | Not Reported | [3] |
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of target protein degradation. Lower DC50 values indicate higher potency.
| PROTAC | Linker Type | E3 Ligase Recruited | Cell Line | IC50 (nM) | Reference |
| B24 | PEG (2 units) | CRBN | MV4-11 | 0.4 | [2] |
| (+)-JQ-1 (Inhibitor) | - | - | MV4-11 | 150.1 | [2] |
Table 2: Comparative Anti-proliferative Activity of a BRD4-Targeting PROTAC. IC50 is the concentration of a substance that inhibits a biological process by 50%. For comparison, the IC50 of the parent BRD4 inhibitor, (+)-JQ-1, is included.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological data, detailed experimental protocols for key assays are provided below.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[4][5]
1. Cell Culture and Treatment:
-
Seed cells of interest (e.g., MV4-11, a human leukemia cell line) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[2][6]
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the PROTAC or a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition:
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
Mandatory Visualization
To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship of PROTAC components.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC Ternary Complex Formation: An SPR-Based Analysis of Linker Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of different PROTAC (Proteolysis Targeting Chimera) linker architectures in mediating the formation of ternary complexes, a critical step in targeted protein degradation. Utilizing Surface Plasmon Resonance (SPR) data, we delve into the kinetic parameters that govern the assembly and stability of the Target Protein:PROTAC:E3 Ligase complex. While specific SPR data for PROTACs utilizing a "Boc-NH-C6-amido-C4-acid" linker is not extensively available in public literature, this guide will focus on well-characterized PROTACs with related flexible linkers to provide a robust framework for understanding the impact of linker chemistry on ternary complex dynamics.
The formation of a stable and productive ternary complex is paramount for efficient ubiquitination and subsequent degradation of the target protein.[1][2] The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is not merely a spacer but plays a crucial role in defining the kinetics and thermodynamics of this interaction.[3][4] SPR is a powerful label-free technology that enables real-time measurement of the binding affinities (KD), association rates (ka), and dissociation rates (kd) of these complexes, offering invaluable insights for PROTAC optimization.[3][4]
Comparative Analysis of PROTAC Ternary Complex Kinetics
To illustrate the influence of linker composition on ternary complex formation, we will compare the SPR data for two well-studied BET (Bromodomain and Extra-Terminal domain) degraders, MZ1 and ARV-771. Both recruit the von Hippel-Lindau (VHL) E3 ligase but feature different linker structures. MZ1 possesses a polyethylene (B3416737) glycol (PEG)-based linker, while ARV-771 has a similar but distinct linker composition.
Quantitative SPR Data Summary
The following table summarizes the kinetic and affinity data for the formation of binary (PROTAC:E3 Ligase) and ternary (Target:PROTAC:E3 Ligase) complexes involving MZ1 and ARV-771 with the VHL E3 ligase and the second bromodomain (BD2) of BRD4.
| PROTAC | Complex | kon (M-1s-1) x 105 | koff (s-1) x 10-4 | KD (nM) | Cooperativity (α) | Reference |
| MZ1 | VHL:MZ1 (Binary) | 2.6 | 1900 | 73 | - | [3] |
| VHL:MZ1:BRD4BD2 (Ternary) | 16 | 3.1 | 0.2 | >100 | [3] | |
| ARV-771 | VHL:ARV-771 (Binary) | - | - | ~60 | - | [5] |
| VHL:ARV-771:BRD4BD2 (Ternary) | - | - | ~4 | >15 | [5] |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second. The data for ARV-771 is presented as approximate values as reported in the reference.
The data clearly demonstrates that the formation of the ternary complex is a highly cooperative process for both PROTACs, as indicated by the significant increase in affinity (lower KD) for the ternary complex compared to the binary complex.[3][5] This positive cooperativity is a key driver for potent protein degradation.[3]
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key processes and relationships in PROTAC-mediated protein degradation and its analysis by SPR.
Caption: A simplified signaling pathway of PROTAC-mediated protein degradation.
Caption: A generalized workflow for analyzing PROTAC ternary complex formation using SPR.
Caption: Key properties of PROTAC linkers and their influence on degradation efficacy.
Experimental Protocols
The following provides a generalized experimental protocol for the SPR analysis of PROTAC ternary complex formation, based on methodologies described in the literature.[3][4]
1. Protein Preparation and Reagents:
-
Purified E3 ligase (e.g., VHL complex) and target protein (e.g., BRD4BD2) are required.
-
PROTACs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Running buffer (e.g., HBS-EP+) is prepared and degassed.
2. E3 Ligase Immobilization:
-
An appropriate sensor chip (e.g., CM5, SA) is activated.
-
The E3 ligase is immobilized onto the sensor surface to a desired density. For instance, biotinylated VHL can be captured on a streptavidin-coated chip.[3]
-
The surface is then deactivated and stabilized.
3. Binary Interaction Analysis:
-
A dilution series of the PROTAC in running buffer is prepared.
-
The PROTAC solutions are injected over the immobilized E3 ligase surface at a constant flow rate.
-
Association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between cycles if necessary.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.
4. Ternary Complex Interaction Analysis:
-
A dilution series of the PROTAC is prepared in running buffer containing a constant, saturating concentration of the target protein.
-
The PROTAC and target protein mixture is injected over the immobilized E3 ligase surface.
-
Association and dissociation are monitored.
-
Sensorgrams are fitted to a 1:1 binding model to determine the kinetic parameters for the ternary complex.
5. Data Analysis and Cooperativity Calculation:
-
Data from both binary and ternary experiments are processed and analyzed.
-
Cooperativity (α) is calculated by dividing the KD of the binary interaction by the KD of the ternary interaction.
Conclusion
The SPR analysis of PROTACs like MZ1 and ARV-771 highlights the critical role of the linker in driving the formation of a stable and long-lived ternary complex. The significant positive cooperativity observed underscores the importance of optimizing linker chemistry to achieve potent and efficient protein degradation. While direct quantitative SPR data for PROTACs with "this compound" linkers remains to be broadly published, the principles and methodologies outlined in this guide provide a solid foundation for researchers to evaluate their own PROTAC candidates. By systematically analyzing the kinetics of ternary complex formation, scientists can gain valuable insights into the structure-activity relationships of their PROTACs and make data-driven decisions to advance their drug discovery programs.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
Navigating the Labyrinth of PROTAC Off-Target Effects: A Comparative Guide to Linker Impact
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects remains a critical hurdle in their clinical translation. This guide provides a comprehensive comparison of the off-target profiles of PROTACs, with a focus on the influence of the linker, the often-underestimated component that connects the target-binding and E3 ligase-recruiting moieties.
The Linker: More Than Just a Spacer
The linker in a PROTAC molecule is not a mere passive tether. Its length, composition, and rigidity play a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or the recruitment of unintended proteins, resulting in off-target degradation and potential toxicity.
One of the most well-documented off-target effects of certain PROTACs is the degradation of zinc-finger (ZF) proteins. This phenomenon is particularly associated with PROTACs that utilize pomalidomide (B1683931) or its analogs to recruit the Cereblon (CRBN) E3 ligase.[1][2][3][4][5] The pomalidomide moiety itself has an inherent affinity for certain ZF proteins, leading to their degradation independently of the PROTAC's intended target. This underscores the importance of carefully considering both the E3 ligase ligand and the linker design to minimize such off-target activities.
Comparative Off-Target Profiles of BRD4-Targeting PROTACs
To illustrate the impact of linker and E3 ligase choice on off-target profiles, we will compare two well-studied PROTACs that target the bromodomain and extra-terminal domain (BET) protein BRD4: MZ1 and ARV-825 .
-
MZ1 utilizes a VHL E3 ligase ligand connected to the BRD4 inhibitor JQ1 via a PEG-based linker.
-
ARV-825 employs a CRBN E3 ligase ligand (a derivative of pomalidomide) linked to a different BRD4 inhibitor through a more rigid piperidine-containing linker.[6]
Global quantitative proteomics studies have been instrumental in defining the selectivity of these degraders.
Table 1: On-Target and Key Off-Target Degradation Profile of MZ1 [7][8]
| Protein | Description | Fold Change (Treated vs. Control) |
| BRD4 | On-Target | Significant Decrease |
| BRD2 | BET Family Member | Significant Decrease |
| BRD3 | BET Family Member | Significant Decrease |
| Other Proteins | (e.g., non-BET bromodomain proteins) | No Significant Change |
Table 2: On-Target and Potential Off-Target Degradation Profile of ARV-825 [6]
| Protein | Description | Fold Change (Treated vs. Control) |
| BRD4 | On-Target | Significant Decrease |
| BRD2 | BET Family Member | Significant Decrease |
| BRD3 | BET Family Member | Significant Decrease |
| ZNF Proteins (e.g., ZFP91) | Potential Off-Target | Potential Decrease |
As the data suggests, both MZ1 and ARV-825 effectively degrade their intended target, BRD4, along with other BET family members due to the high homology in their bromodomains. However, a key differentiator lies in the potential for ARV-825 to induce the degradation of zinc-finger proteins, a known liability of its pomalidomide-based E3 ligase binder.[1][2][6] This highlights how the choice of the E3 ligase-ligand and linker can introduce distinct off-target profiles.
Experimental Protocols for Off-Target Profiling
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.
Mass Spectrometry-Based Quantitative Proteomics
This is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1) and grow to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC that does not bind the E3 ligase).
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration (e.g., using a BCA assay).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using an enzyme like trypsin.
3. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label peptides from each condition with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[9][10][11]
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
5. Data Analysis:
-
Process the raw data using software like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins. Proteins showing a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement and can also be used to identify off-target binding in a cellular context.[12][13][14]
1. Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control for a defined period.
2. Thermal Challenge:
-
Heat the cell suspensions to a range of different temperatures. Ligand binding can stabilize a protein, leading to a higher melting temperature.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble (unfolded) protein fraction from the precipitated (aggregated) fraction by centrifugation.
-
Quantify the amount of soluble protein in each sample, often by Western blot or mass spectrometry.
4. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement. This can be performed for both the intended target and suspected off-targets.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To understand the potential consequences of off-target degradation, it is crucial to visualize the signaling pathways that may be affected. Many PROTACs target kinases, and their unintended degradation can have cascading effects on cellular signaling.
Caption: Workflow for Mass Spectrometry-Based Off-Target Profiling.
Below are representations of key signaling pathways that are often implicated in cancer and can be affected by off-target kinase degradation.
Caption: Simplified AKT Signaling Pathway.
Caption: Simplified ERK/MAPK Signaling Pathway.
Caption: Simplified JNK Signaling Pathway.
Conclusion
The rational design of PROTACs with minimal off-target effects is a paramount challenge in the field of targeted protein degradation. This guide highlights the profound impact of the linker and E3 ligase ligand on the selectivity profile of a PROTAC. While the specific "Boc-NH-C6-amido-C4-acid" linker requires direct experimental evaluation, the principles outlined here provide a framework for assessing and comparing the off-target liabilities of any novel PROTAC. By employing a combination of global proteomics, targeted validation assays like CETSA, and a thorough understanding of potentially affected signaling pathways, researchers can build a robust safety and specificity profile, paving the way for the successful clinical translation of these promising therapeutics.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. opnme.com [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. pelagobio.com [pelagobio.com]
- 14. labhoo.com [labhoo.com]
Safety Operating Guide
Proper Disposal of Boc-NH-C6-amido-C4-acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Boc-NH-C6-amido-C4-acid, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before disposal, ensure that any residual this compound is handled in accordance with standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid generating dust when handling the solid material. In case of a spill, sweep up the solid material and place it in a designated, labeled container for disposal.
Operational Disposal Plan
The primary route for the disposal of this compound is as non-hazardous solid chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a dedicated, chemically compatible container. The container must be in good condition, with a secure, leak-proof lid.
-
Clearly label the waste container with "Waste this compound" and include the date of accumulation.
-
-
Waste Segregation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure that the waste is segregated from incompatible materials. As a general precaution, store it separately from strong acids, bases, and oxidizing agents.
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's hazardous waste collection program.[1]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
-
Empty Container Disposal:
-
A container that has held this compound can typically be disposed of as regular trash once it is "RCRA empty," meaning all possible material has been removed.
-
To ensure the container is empty, scrape out any remaining solid.
-
Deface the original chemical label on the container before placing it in the regular trash.[1]
-
Quantitative Disposal Guidelines
The following table summarizes general guidelines for the disposal of non-hazardous laboratory chemical waste. These are not specific to this compound but represent best practices.
| Parameter | Guideline | Citation |
| pH Range for Aqueous Waste | If drain disposal of a solution were ever permitted, the pH should be between 5.0 and 9.0. However, solid disposal is recommended. | [2] |
| Satellite Accumulation Limit | Do not accumulate more than 55 gallons of non-hazardous waste in a satellite accumulation area. | [1][3] |
| Container Rinsing | For non-acutely hazardous materials, triple rinsing of empty containers is not federally required but is considered good practice. | [1][3] |
Experimental Protocols Cited
This guidance is based on established best practices for laboratory chemical waste management as outlined by regulatory bodies and academic institutions. Key principles include waste minimization, proper segregation, and disposal through approved channels. The fundamental principle is to formulate a disposal plan prior to the start of any experimental work.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Boc-NH-C6-amido-C4-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Boc-NH-C6-amido-C4-acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Material/Standard |
| Eyes/Face | Chemical safety goggles and/or a face shield (minimum 8-inch).[1] | Goggles should be splash-proof. Polycarbonate lenses are recommended for their impact resistance. |
| Hands | Chemical-resistant gloves.[1] | Nitrile or butyl rubber gloves are recommended for handling acids.[2] Gloves must be inspected for any signs of degradation or perforation before use.[1] |
| Body | Laboratory coat.[1] For larger quantities, an impervious apron should be worn.[1] | A Nomex® lab coat over cotton clothing is recommended. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for large spills.[1][2] | For low-fume environments, an N95 mask may be suitable. For higher exposures, a full-face respirator with acid gas cartridges is recommended.[2] |
Hazard Identification and Physicochemical Properties
| Property | Value |
| Molecular Formula | C17H32N2O5 |
| Molecular Weight | 344.45 g/mol |
| CAS Number | 10436-21-2 |
| Appearance | Solid (assumed) |
| Solubility | Soluble in Chloroform, Dimethylformamide, dimethylsulfoxide (DMSO).[3] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
Weighing and Preparation of Solutions:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Designate a specific area within the fume hood for handling this chemical.
-
Weighing:
-
Use a tared, sealed container to weigh the solid compound to prevent the generation of dust.
-
If transferring powder, use a spatula and work carefully to minimize dust.
-
-
Dissolving:
-
Add the solvent to the weighed compound slowly and carefully.
-
If necessary, stir the solution gently to aid dissolution. Avoid splashing.
-
Reaction Setup and Monitoring:
-
All reactions involving this compound should be conducted in a chemical fume hood.
-
Use appropriate glassware and ensure all connections are secure.
-
Clearly label all reaction vessels.
-
During the reaction, monitor for any signs of unexpected changes, such as gas evolution or color change.
Disposal Plan
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound, including reaction mixtures and cleaning solvents, must be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of chemical waste.
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and associated hazards.
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
